3-(2-Methoxy-2-oxoethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(2-methoxy-2-oxoethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-14-9(11)6-7-3-2-4-8(5-7)10(12)13/h2-5,12-13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNUXNCUNUMZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623191 | |
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-11-5 | |
| Record name | [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
CAS Number: 643094-11-5 Synonyms: Methyl (3-boronophenyl)acetate, 2-(3-(dihydroxyboranyl)phenyl)acetic acid methyl ester
This technical guide provides a comprehensive overview of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, detailing its physicochemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals. This compound is a valuable bifunctional building block, incorporating both a reactive boronic acid moiety and a methyl ester handle for further synthetic elaboration.
Physicochemical and Safety Data
Quantitative data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |
| Molecular Weight | 193.99 g/mol | [1][2][3] |
| Appearance | Off-white to white solid powder | [2][4] |
| Melting Point | 126 - 130 °C | [4] |
| Boiling Point | 358.3 °C at 760 Torr | [4] |
| Solubility | Soluble in polar organic solvents like Methanol and DMSO. |[1] |
Table 2: Hazard and Safety Information
| Identifier | Description | Source(s) |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Storage Conditions | Store at 2-8°C under a dry, inert atmosphere. Moisture sensitive. | [1] |
| Handling | Use personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area. Avoid dust formation and inhalation. |[1][5] |
Synthesis and Purification
The synthesis of aryl boronic acids is well-established in organic chemistry.[6] A prevalent and modern method for preparing this compound is the palladium-catalyzed Miyaura borylation reaction, which involves the coupling of an aryl halide with a diboron reagent.
Caption: Workflow for Miyaura borylation synthesis.
Experimental Protocol: Synthesis via Miyaura Borylation
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-(3-bromophenyl)acetate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane via cannula or syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure.
-
Deprotection: Dissolve the crude boronic ester intermediate in a solvent mixture such as THF/water. Add an aqueous acid (e.g., 2M HCl) and stir vigorously at room temperature until the deprotection is complete (as monitored by TLC/LC-MS).
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final white solid.
Core Applications in Research and Development
This compound is primarily utilized as a key intermediate in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][7] Its bifunctional nature allows for the introduction of the 3-(methoxycarbonylmethyl)phenyl fragment into complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryls, vinylarenes, and polyaryls, which are common scaffolds in pharmaceuticals and materials science.[8] This reaction couples the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) using a palladium catalyst and a base.[8][9]
Caption: General scheme of the Suzuki-Miyaura reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
-
Reaction Execution: Heat the mixture under an inert atmosphere to 80-100 °C for 2-12 hours, or until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
Boronic acids are crucial building blocks in medicinal chemistry.[6][10] The introduction of this specific fragment can be used to modify the physicochemical properties of a lead compound, explore structure-activity relationships (SAR), and improve pharmacokinetic profiles.[10] The methyl ester can be subsequently hydrolyzed to the carboxylic acid, providing a point for further derivatization or to act as a key interacting group with a biological target.
Caption: Use of the boronic acid in a drug discovery workflow.
References
- 1. This compound|CAS 643094-11-5 [benchchem.com]
- 2. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a valuable reagent in modern organic synthesis, particularly within the fields of medicinal chemistry and materials science. As a derivative of phenylboronic acid, its primary utility lies in its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The presence of the methoxy-2-oxoethyl substituent provides a functional handle for further synthetic transformations, making it a strategic choice for the elaboration of molecular complexity. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for a representative reaction, and a visualization of the reaction pathway.
Core Properties and Data Presentation
This compound is a stable, solid compound under standard laboratory conditions.[1][2] Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 193.99 g/mol | [1][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][3] |
| CAS Number | 643094-11-5 | [3] |
| Appearance | Off-white to white solid/powder | [1] |
| Purity | Typically ≥97% | [1][3] |
| Melting Point | 126 - 130 °C | [4] |
| Boiling Point | 358.3 °C at 760 Torr | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthetic Utility and Applications
The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.
In the context of drug discovery, the phenylacetic acid moiety is a common structural motif in pharmaceuticals. The boronic acid functionality allows for the strategic introduction of this substructure into a target molecule. Boronic acids themselves are of significant interest in medicinal chemistry, with some acting as bioisosteres for carboxylic acids and forming reversible covalent bonds with diols present in biological macromolecules.[5] This has led to the development of boronic acid-containing drugs, such as the proteasome inhibitor Bortezomib.[5]
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is adapted from established general procedures for this type of reaction.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add 1,4-dioxane and degassed water in a 4:1 ratio by volume.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C9H11BO4 Isomers: (4-ethoxy-3-formylphenyl)boronic acid and (3-ethoxycarbonylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of two isomers with the molecular formula C9H11BO4: (4-ethoxy-3-formylphenyl)boronic acid and (3-ethoxycarbonylphenyl)boronic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Chemical Properties
Both (4-ethoxy-3-formylphenyl)boronic acid and (3-ethoxycarbonylphenyl)boronic acid are organoboron compounds, a class of molecules that has garnered significant interest in medicinal chemistry and organic synthesis. Their chemical properties are summarized below.
(4-ethoxy-3-formylphenyl)boronic acid
(4-ethoxy-3-formylphenyl)boronic acid is a substituted phenylboronic acid featuring an ethoxy and a formyl group on the phenyl ring.
| Property | Value | Reference |
| CAS Number | 480424-63-3 | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | Information not available | |
| Melting Point | 175-189 °C | [1] |
| Boiling Point | 399.962 °C at 760 mmHg | [2] |
| Density | 1.218 g/cm³ | [2] |
| Flash Point | 195.69 °C | [2] |
| InChI | 1S/C9H11BO4/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6,12-13H,2H2,1H3 | [1] |
| InChIKey | ODRRAKCLFURNFU-UHFFFAOYSA-N | [1] |
| SMILES | B(C1=CC(=C(C=C1)OCC)C=O)(O)O | [3] |
(3-ethoxycarbonylphenyl)boronic acid
(3-ethoxycarbonylphenyl)boronic acid is another isomer, distinguished by an ethoxycarbonyl group at the meta position of the phenylboronic acid. This compound is particularly noted for its utility in cross-coupling reactions.[4]
| Property | Value | Reference |
| CAS Number | 4334-87-6 | |
| Molecular Weight | 193.99 g/mol | |
| Appearance | Powder | |
| Melting Point | 135-139 °C (lit.) | |
| Boiling Point | Information not available | |
| Density | Information not available | |
| Flash Point | Not applicable | |
| InChI | 1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3 | |
| InChIKey | REHVCPNQQBDOJJ-UHFFFAOYSA-N | |
| SMILES | CCOC(=O)c1cccc(c1)B(O)O |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and application of these compounds. Below are representative procedures found in the literature.
Synthesis of Phenylboronic Acids
The synthesis of substituted phenylboronic acids often involves the reaction of a corresponding aryl halide with an organolithium reagent followed by treatment with a trialkyl borate. A general procedure is described in a patent for the production of formylphenylboronic acids.[5]
General Protocol for the Synthesis of Formylphenylboronic Acids: A protected chlorobenzaldehyde is reacted with lithium in an inert solvent to form an organolithium species. This intermediate is then reacted with a boron compound, such as a trialkyl borate, to yield the desired formylphenylboronic acid after hydrolysis.[5]
A more specific, though related, synthesis of 4-formylphenylboronic acid involves the protection of the aldehyde group of 4-bromobenzaldehyde, followed by a Grignard reaction with magnesium and subsequent reaction with tri-n-butyl borate. The final product is obtained after acidic work-up.[6]
Suzuki-Miyaura Cross-Coupling Reaction
(3-ethoxycarbonylphenyl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.
General Protocol for Suzuki-Miyaura Coupling: A halo-aromatic compound (1 equivalent) is mixed with the phenylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., PdCl2(dppf), 0.1 equivalents), and a base (e.g., 2 M Na2CO3 or K2CO3, 10 equivalents) in a suitable solvent system (e.g., toluene/dioxane). The mixture is degassed and stirred at an elevated temperature (e.g., 85 °C) for several hours. After cooling, the reaction mixture is filtered, and the product is isolated from the organic layer by column chromatography.[7]
Biological Activity and Applications
Boronic acids are a class of compounds with diverse and significant biological activities.[8] They are known to interact with nucleophilic biological molecules, such as the residues of enzymes.[8] This has led to the development of boronic acid-containing drugs, including proteasome inhibitors for cancer therapy.[8]
General Biological Activity of Boronic Acids
Boronic acids can form reversible covalent bonds with diols, a moiety present in many biological molecules like saccharides. This property is exploited in the design of chemosensors for glucose and other carbohydrates.[9] Furthermore, their ability to interact with serine residues makes them potent inhibitors of serine proteases.[10] The biological activity of boronic acids is an active area of research, with applications in developing inhibitors for various enzymes, including β-lactamases.[8][11]
Potential Applications of C9H11BO4 Isomers
While specific biological data for (4-ethoxy-3-formylphenyl)boronic acid and (3-ethoxycarbonylphenyl)boronic acid are not extensively documented in publicly available literature, their structures suggest potential applications in several areas:
-
Drug Discovery: As substituted phenylboronic acids, they can serve as building blocks for the synthesis of more complex molecules with potential therapeutic activities. The formyl and ethoxycarbonyl groups provide handles for further chemical modifications.
-
Enzyme Inhibition: The boronic acid moiety is a known pharmacophore for enzyme inhibition. These compounds could be investigated as inhibitors for various enzymes, leveraging the general inhibitory properties of boronic acids.[8]
-
Chemical Biology: Their ability to interact with diols could be utilized in the development of probes or sensors for biological systems.[9]
References
- 1. 4-乙氧基-3-甲酰基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - 4-ethoxy-3-formylphenylboronic acid (C9H11BO4) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. US20040049050A1 - Method for producing formylphenylboronic acids - Google Patents [patents.google.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 9. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone | MDPI [mdpi.com]
- 10. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of Organoboron Compounds against Biofilm-Forming Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(2-Methoxy-2-oxoethyl)phenylboronic acid: Physical Properties and Applications
This technical guide provides a comprehensive overview of the known physical properties of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, a valuable reagent in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource for this important building block. This document presents available quantitative data, outlines general experimental protocols for property determination, and visualizes its primary application in a key chemical reaction.
Core Physical Properties
This compound is an off-white solid powder at room temperature.[1] It is a derivative of phenylboronic acid and is primarily utilized as a versatile building block in organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions.[2]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₄ | [1][3][4] |
| Molecular Weight | 193.99 g/mol | [1][3][4] |
| CAS Number | 643094-11-5 | [1][3] |
| Appearance | Off-white powder | [1] |
| Physical State | Solid | [1] |
| Melting Point | 126 - 130 °C | [1] |
| Boiling Point | 358.3 °C at 760 Torr | [1] |
| Density | Not Available | [1] |
| Solubility | Not Available | [1] |
| pKa | Not Available |
While specific solubility data for this compound is not available, general trends for arylboronic acids suggest solubility in polar organic solvents and poor solubility in nonpolar solvents like hexanes and carbon tetrachloride.[5] For phenylboronic acid, the solubility in water is reported as 10 g/L at 20 °C.[5] The solubility of phenylboronic acid and its derivatives is influenced by the polarity of the solvent.[6][7]
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available. However, this section outlines a general methodology for determining the solubility of an arylboronic acid, adapted from dynamic methods described in the literature for similar compounds.[6][8]
General Protocol for Solubility Determination (Dynamic Method)
This method involves the visual or instrumental determination of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., chloroform, acetone, dipropyl ether, methylcyclohexane)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath with temperature control
-
Calibrated thermometer or temperature probe
-
Light source and a luminance probe or detector
Procedure:
-
Sample Preparation: A known mass of this compound is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.
-
Heating and Observation: The mixture is stirred continuously while the temperature of the circulating bath is slowly increased at a constant rate.
-
Turbidity Measurement: The mixture will appear turbid due to the undissolved solid. The disappearance of this turbidity, indicating complete dissolution, is monitored. This can be done visually or more accurately by measuring the light intensity transmitted through the solution with a luminance probe. A sharp increase in light transmission marks the point of complete dissolution.
-
Data Recording: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.
-
Data Analysis: The experiment is repeated with different concentrations of the solute to construct a solubility curve (solubility vs. temperature).
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a reactant in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, specifically for the synthesis of biaryls, styrenes, and polyolefins.
Below is a diagram illustrating the general workflow of a Suzuki-Miyaura cross-coupling reaction involving an arylboronic acid like this compound.
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates the key components and steps in a typical Suzuki-Miyaura coupling. The aryl halide and the boronic acid are coupled in the presence of a palladium catalyst and a base in a suitable solvent. The reaction often requires heating, followed by workup and purification to isolate the final coupled product. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. This compound|CAS 643094-11-5 [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (3-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Stability of 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid: A Technical Guide
For Immediate Release
San Diego, CA – In the landscape of pharmaceutical research and drug development, the integrity of chemical reagents is paramount. This technical guide offers an in-depth analysis of the stability and optimal storage conditions for 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, a key building block in organic synthesis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the drug development sector, providing evidence-based recommendations to ensure the compound's efficacy and reliability in experimental workflows.
Core Stability Profile
This compound, like many arylboronic acids, is a generally stable solid compound under optimal conditions. However, its stability is principally challenged by two degradation pathways: oxidative degradation and protodeboronation. Understanding and mitigating these pathways are crucial for preserving the compound's purity and reactivity.
Oxidative Degradation: The primary degradation pathway for many boronic acids is oxidation. In the presence of atmospheric oxygen or other oxidizing agents, the carbon-boron bond can be cleaved, leading to the formation of phenolic impurities. This process can be accelerated by exposure to light and elevated temperatures. Studies on similar peptide boronic acid derivatives have shown that oxidative degradation can occur in aqueous buffers, highlighting the sensitivity of the boronic acid moiety.[1]
Protodeboronation: This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, typically occurring in the presence of moisture. While generally slower than oxidation for many arylboronic acids, protodeboronation can be a significant degradation pathway, particularly in aqueous solutions or upon prolonged exposure to humidity.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended. These guidelines are synthesized from safety data sheets and general knowledge of arylboronic acid chemistry.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2°C to 8°C) | Minimizes the rate of both oxidative and protodeboronative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place | Prevents hydrolysis and protodeboronation. |
| Light | Protect from light | Minimizes light-catalyzed oxidative degradation. |
| Handling | Avoid contact with skin and eyes. Prevent dust and aerosol formation. | Standard laboratory safety practice for chemical reagents. |
Table 1: Recommended Storage and Handling Conditions for this compound
Experimental Protocols for Stability Assessment
For laboratories requiring in-house verification of stability, the following generalized experimental protocols can be adapted.
Hydrolytic Stability Assessment
A High-Performance Liquid Chromatography (HPLC) method can be employed to monitor the degradation of this compound in aqueous solutions over time.
Objective: To quantify the rate of hydrolytic degradation at various pH levels.
Methodology:
-
Prepare buffered aqueous solutions at pH 4, 7, and 9.
-
Dissolve a known concentration of this compound in each buffer.
-
Store the solutions at a controlled temperature (e.g., 25°C and 40°C).
-
At specified time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any major degradants.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Photostability Assessment
This protocol, based on ICH Q1B guidelines, is designed to evaluate the impact of light exposure on the compound's stability.[2]
Objective: To determine the susceptibility of the solid compound to photodegradation.
Methodology:
-
Place a thin layer of solid this compound in a chemically inert, transparent container.
-
Expose the sample to a light source that provides both ultraviolet (UV) and visible (Vis) light, with a controlled overall illumination.
-
A dark control sample should be stored under the same conditions but protected from light.
-
After a specified duration of exposure, or upon significant change, analyze both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify and quantify any photodegradants.
Logical Framework for Stability
The stability of this compound is a function of several interconnected environmental factors. The following diagram illustrates the relationship between these factors and the primary degradation pathways.
References
Spectroscopic and Physicochemical Characterization of 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an overview of the spectroscopic and physicochemical properties of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid (CAS RN: 643094-11-5). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents its known physicochemical characteristics and offers a generalized guide to the analytical techniques typically employed for its characterization. To illustrate the expected spectroscopic features, data for the closely related analogue, 3-methoxyphenylboronic acid, is provided as a reference. Detailed, generalized experimental protocols for key spectroscopic methods are included to guide researchers in their analytical workflows.
Introduction
This compound is a bifunctional organic compound containing both a phenylboronic acid moiety and a methyl ester. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The boronic acid group can participate in the formation of reversible covalent bonds with diols, a property exploited in the design of sensors and drug delivery systems. The methyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.
Accurate spectroscopic and physicochemical characterization is critical for confirming the identity, purity, and stability of such compounds in research and development. This guide aims to provide a foundational understanding of these characteristics.
Physicochemical Properties
The fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 643094-11-5 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1][2][3] |
| Molecular Weight | 193.99 g/mol | [1][2][3] |
| Appearance | Off-white to white solid/powder | [1][3] |
| Purity | Typically ≥97% | [1][2] |
| Melting Point | 126 - 130 °C | [3] |
| Boiling Point | 358.3 °C at 760 Torr (Predicted) | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |
Spectroscopic Data (Illustrative Example)
Table 2: Illustrative ¹H NMR Data for 3-Methoxyphenylboronic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a citable format |
Table 3: Illustrative ¹³C NMR Data for 3-Methoxyphenylboronic acid
| Chemical Shift (δ) ppm | Assignment |
| Data not available in a citable format |
Table 4: Illustrative IR Data for 3-Methoxyphenylboronic acid
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in a citable format |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound. Instrument parameters and sample preparation may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the analyte.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent disk using a hydraulic press.
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, commonly coupled with a liquid chromatograph (LC-MS) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive and/or negative ion mode should be tested.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
The expected molecular ion peak would be [M+H]⁺ at m/z 195.08 or [M-H]⁻ at m/z 193.06.
-
Workflow and Data Analysis
The logical flow for the characterization of a novel or synthesized batch of this compound is depicted in the following diagram.
Caption: General Workflow for Spectroscopic Analysis
Conclusion
While specific experimental spectra for this compound are not widely published, its fundamental physicochemical properties are known, and its expected spectroscopic characteristics can be inferred from related structures. The generalized protocols and workflow provided in this guide offer a solid framework for researchers to perform their own analytical characterization of this and similar compounds. Rigorous spectroscopic analysis is essential to ensure the quality and reliability of materials used in further scientific investigation and development.
References
Technical Guide: 1H NMR Spectrum of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid. The information presented herein is synthesized from spectral data of structurally analogous compounds and established principles of NMR spectroscopy. This document includes predicted spectral data, a detailed experimental protocol for acquiring such data, and a visualization of the molecule's structure with respect to its proton environments.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the methyl ester protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 7.7 | m | 2H | Ar-H |
| ~ 7.4 - 7.3 | m | 2H | Ar-H |
| ~ 3.7 | s | 2H | -CH2- |
| ~ 3.6 | s | 3H | -OCH3 |
| Variable | br s | 2H | -B(OH )2 |
Note: The chemical shift of the boronic acid protons (-B(OH)2) can be highly variable and may appear as a broad singlet. Its position and even its observation can be dependent on the solvent, concentration, and water content.
Interpretation of the Spectrum
The aromatic region of the spectrum is expected to show complex multiplets between approximately 7.3 and 7.9 ppm, corresponding to the four protons on the disubstituted benzene ring. The exact splitting pattern will depend on the coupling constants between the adjacent and meta-protons.
A singlet with an integration of 2H is predicted around 3.7 ppm. This signal corresponds to the methylene (-CH2-) protons situated between the phenyl ring and the ester group. These protons are chemically equivalent and do not have any adjacent protons to couple with, hence they appear as a singlet.
A sharp singlet with an integration of 3H is expected at approximately 3.6 ppm. This signal is characteristic of the methyl (-OCH3) protons of the ester group.[1][2] Similar to the methylene protons, they lack adjacent protons for coupling.
Experimental Protocol
The following provides a generalized methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can affect the chemical shifts. DMSO-d6 is often a good choice for boronic acids.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- Tune and shim the spectrometer to ensure a homogeneous magnetic field.
- Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
- The acquisition parameters should be optimized, including the pulse width, acquisition time, and relaxation delay.
3. Data Acquisition:
- Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
4. Data Analysis:
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons corresponding to each peak.
- Analyze the chemical shifts and splitting patterns to assign the signals to the specific protons in the molecule.
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the structure of this compound, with the different proton environments color-coded for clarity.
Figure 1. Molecular structure of this compound with distinct proton environments highlighted.
References
The Pivotal Role of Substituted Phenylboronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids have emerged from the realm of synthetic organic chemistry to become a cornerstone in modern medicinal chemistry. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with diols and active site serine residues, have paved the way for the development of innovative therapeutics targeting a range of diseases, from cancer to bacterial infections. This technical guide provides an in-depth exploration of the core principles, applications, and experimental methodologies related to substituted phenylboronic acids in drug discovery and development.
Core Applications in Medicinal Chemistry
The versatility of the phenylboronic acid scaffold has led to its successful application in several key areas of therapeutic intervention:
-
Enzyme Inhibition: Phenylboronic acids have proven to be highly effective inhibitors of various enzymes, most notably proteasomes and β-lactamases. The boron atom acts as an electrophile, forming a stable but reversible tetrahedral intermediate with the catalytic serine residue in the enzyme's active site. This mode of action has been successfully exploited in the development of potent and selective enzyme inhibitors.
-
Targeted Cancer Therapy: A significant breakthrough in cancer treatment has been the utilization of phenylboronic acids to target sialic acid residues that are often overexpressed on the surface of cancer cells.[1][2] This interaction allows for the selective delivery of cytotoxic agents to tumor sites, minimizing off-target toxicity.[1][2]
-
Drug Delivery Systems and Diagnostics: The reversible nature of the boronate ester bond has been harnessed to create sophisticated drug delivery systems that can release their payload in response to specific physiological triggers, such as changes in pH or glucose concentration.[3][4][5] Furthermore, their ability to bind with carbohydrates makes them valuable tools in the development of diagnostic sensors.[6]
Quantitative Data on Phenylboronic Acid-Based Drugs and Inhibitors
The clinical and preclinical success of substituted phenylboronic acids is underpinned by their potent biological activity and favorable pharmacokinetic profiles. The following tables summarize key quantitative data for prominent examples.
Table 1: In Vitro Potency of Phenylboronic Acid-Based Enzyme Inhibitors
| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Reference(s) |
| Proteasome Inhibitors | ||||
| Bortezomib | 20S Proteasome (β5 subunit) | - | 0.82 nM (in PC3 cells) | [7][8] |
| Ixazomib | 20S Proteasome (β5 subunit) | - | 3.4 nM | [8] |
| Compound 78 (dipeptidyl boronic acid) | 20S Human Proteasome | < 2 nM | < 1 µM (in various cancer cell lines) | [9] |
| β-Lactamase Inhibitors | ||||
| Compound 10a (triazole derivative) | AmpC β-Lactamase | 140 nM | - | [10] |
| Compound 5 (triazole derivative) | KPC-2 β-Lactamase | 730 nM | - | [10] |
| Vaborbactam | KPC-2 β-Lactamase | 7.4 nM (Kd) | 262 µM (for PBP3) | [11] |
| Carboxyphenyl-glycylboronic acid | AmpC β-Lactamase | 1 nM | - | [12] |
Table 2: Pharmacokinetic Properties of Clinically Approved Phenylboronic Acid Drugs
| Drug | Oral Bioavailability | Terminal Half-life (t½) | Systemic Clearance (CL) | Key Metabolic Enzymes | Reference(s) |
| Bortezomib | Not applicable (IV/SC admin.) | > 40 hours (terminal) | ~1.9 L/h | CYP3A4, CYP2C19 | [1][8][13] |
| Ixazomib | 58% | 9.5 days | ~1.9 L/h | CYP3A4, CYP1A2, CYP2B6, CYP2C8, CYP2D6, CYP2C9 | [1][6][8] |
| Fulvestrant-3-boronic acid (ZB716) | Orally bioavailable (preclinical) | - | High clearance in hepatocytes | CYP2D6, CYP3A | [14][15] |
Key Experimental Protocols
Reproducible and robust experimental methodologies are critical for the evaluation of substituted phenylboronic acids. The following sections detail key protocols for their synthesis and biological characterization.
Synthesis of Substituted Phenylboronic Acids
General Procedure for the Synthesis of a Dipeptidyl Boronic Acid Proteasome Inhibitor (e.g., Bortezomib analogue):
This protocol outlines a convergent synthesis approach.
-
Synthesis of the Boronoleucine Pinanediol Ester: The synthesis starts with the preparation of the enantiopure L-boronoleucine unit, often utilizing (1S,2S,3R,5S)-pinanediol as a chiral auxiliary to control the stereochemistry of the boron-containing amino acid analogue.
-
Peptide Coupling: The L-boronoleucine pinanediol ester is then coupled with the N-terminally protected L-phenylalanine using a suitable peptide coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which has been shown to suppress racemization.[16]
-
Deprotection and Second Coupling: The N-terminal protecting group of the dipeptide is removed, and the resulting free amine is coupled with pyrazinoic acid to complete the carbon skeleton of the bortezomib analogue.
-
Deprotection of the Boronic Acid: The pinanediol protecting group is removed from the boronic acid moiety, typically under acidic conditions, to yield the final dipeptidyl boronic acid. The product is often isolated as a trimeric boroxine, which can be converted to the monomeric boronic acid upon reconstitution in an aqueous solution.[16]
Synthesis of 3-Aminophenylboronic Acid Derivatives:
These derivatives are valuable intermediates for further functionalization.
-
Coupling Reaction: 3-Nitrobenzophenone is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form the corresponding pinacol boronate ester.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or a reducing agent like iron powder in the presence of an acid.
-
Hydrolysis of the Boronate Ester: The pinacol ester is hydrolyzed under acidic conditions to yield 3-aminophenylboronic acid.[17]
Biological Evaluation Protocols
Proteasome Inhibition Assay:
This assay measures the chymotrypsin-like activity of the proteasome.
-
Cell Lysis: Prepare cell lysates from both control and compound-treated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add a standardized amount of cell lysate to each well. For each sample, prepare a parallel well containing a known potent proteasome inhibitor (e.g., MG-132) to determine non-proteasomal activity.
-
Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 440 nm emission for AMC).
-
Data Analysis: Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated control from the total fluorescence of the sample.[2][7]
β-Lactamase Inhibition Assay (using Nitrocefin):
This colorimetric assay is used to determine the activity of β-lactamase inhibitors.
-
Reagent Preparation: Prepare a stock solution of the chromogenic cephalosporin substrate, nitrocefin, in DMSO. Prepare a working solution by diluting the stock in a suitable buffer (e.g., PBS, pH 7.0).
-
Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution.
-
Inhibitor Addition: Add varying concentrations of the phenylboronic acid inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate Reaction: Add the nitrocefin working solution to all wells to start the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the change in absorbance at 486-500 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.
-
Data Analysis: Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration. Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation if the mechanism of inhibition is known to be competitive.[10][18][19][20][21]
Cell Viability Assay (MTT Assay):
This assay assesses the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the substituted phenylboronic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[22][][24]
Visualizing Mechanisms and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental processes. The following diagrams were generated using the DOT language.
Conclusion
Substituted phenylboronic acids represent a versatile and powerful platform in medicinal chemistry. Their unique ability to form reversible covalent bonds has been ingeniously exploited to design highly effective drugs and advanced drug delivery systems. The continued exploration of their structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding of the critical aspects of this important class of compounds for researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Ixazomib - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and safety of ixazomib plus lenalidomide–dexamethasone in Asian patients with relapsed/refractory myeloma: a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. | Semantic Scholar [semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 | PLOS One [journals.plos.org]
- 12. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. toku-e.com [toku-e.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Structure-based approach for identification of novel phenylboronic acids as serine-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3] This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[2][3] 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a phenyl group bearing a methyl ester side chain. This moiety can serve as a handle for further synthetic transformations or as a key structural element in biologically active molecules. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with aryl halides, along with relevant data to guide reaction optimization.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, forming a new Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. The reaction conditions provided are a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, THF, or a mixture such as Ethanol/Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for column chromatography)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂), and ligand (if necessary).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Add the base (e.g., K₂CO₃).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired biaryl product.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following tables summarize representative data for Suzuki-Miyaura coupling reactions, illustrating the effects of different catalysts, bases, and solvents on the reaction yield. While these examples do not specifically use this compound, they provide valuable insights for optimizing the reaction with this substrate.
Table 1: Catalyst Screening for the Suzuki-Miyaura Coupling of 4-bromoacetophenone with phenylboronic acid
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | Trace |
| 2 | Pd(OAc)₂ (3) | Not Detected |
| 3 | Pd(dba)₂ (3) | <5 |
| 4 | PdCl₂(PPh₃)₂ (3) | 55 |
Reaction conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), base, solvent, 80 °C, 24 h.
Table 2: Base and Solvent Optimization for the Suzuki-Miyaura Coupling
| Entry | Base (equiv) | Solvent | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane | 59 |
| 2 | Cs₂CO₃ (2.0) | Dioxane | 45 |
| 3 | K₃PO₄ (2.0) | Dioxane | 52 |
| 4 | K₂CO₃ (2.0) | THF | 48 |
| 5 | K₂CO₃ (2.0) | MeCN | 30 |
Reaction conditions: Aryl halide (1.0 mmol), phenylboronic acid derivative (1.2 mmol), PdCl₂(PPh₃)₂ (3 mol%), 80 °C, 24 h.
Table 3: Optimization of Conditions for Coupling of Bromobenzene with Phenylboronic Acid
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd-NHC@Eu-BCI | K₂CO₃ | C₂H₅OH | 80 | >99 |
| 2 | Pd-NHC@Eu-BCI | Cs₂CO₃ | C₂H₅OH | 80 | 85 |
| 3 | Pd-NHC@Eu-BCI | Et₃N | C₂H₅OH | 80 | 62 |
| 4 | Pd-NHC@Eu-BCI | K₂CO₃ | CH₃OH | 80 | 95 |
| 5 | Pd-NHC@Eu-BCI | K₂CO₃ | C₂H₅OH | 60 | 88 |
Data adapted from a study on a specific heterogeneous palladium catalyst.[4]
Mandatory Visualization
The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [journals.kashanu.ac.ir]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Chan-Lam Coupling with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a powerful and versatile copper-catalyzed cross-coupling reaction for the formation of carbon-heteroatom bonds.[1][2] This reaction facilitates the coupling of arylboronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, alcohols, and phenols, to afford the corresponding arylated products.[3][4] A key advantage of the Chan-Lam coupling is its operational simplicity, as it can often be conducted at room temperature and is tolerant of air and moisture, setting it apart from other cross-coupling methods like the Buchwald-Hartwig reaction which typically requires palladium catalysts and inert conditions.[2][5]
The reaction is catalyzed by copper complexes, with copper(II) acetate (Cu(OAc)₂) being one of the most commonly used catalysts.[3] The mechanism is complex and involves a catalytic cycle with copper(I), copper(II), and copper(III) intermediates.[1] The reaction's efficiency can be influenced by various factors, including the choice of copper source, ligand, base, and solvent. Optimization of these parameters is often necessary to achieve high yields, particularly with challenging substrates.[6][7]
These application notes provide a comprehensive overview of the reaction conditions for Chan-Lam coupling with arylboronic acids, along with detailed experimental protocols for N-arylation and O-arylation reactions.
Reaction Conditions at a Glance
The success of a Chan-Lam coupling reaction is highly dependent on the careful selection of reaction parameters. The following table summarizes a range of conditions that have been successfully employed for the C-N and C-O coupling of arylboronic acids.
| Entry | Nucleophile | Arylboronic Acid | Copper Source (mol%) | Base (equiv) | Ligand (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ (10) | Et₃N (2.0) | None | CH₂Cl₂ | RT | 48 | 90 | [5] |
| 2 | Imidazole | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine (2.0) | None | CH₂Cl₂ | RT | 72 | 93 | [2] |
| 3 | 3-Isopropyl-1H-pyrazole | Arylboronic ester | Cu(OAc)₂ (100) | B(OH)₃ (2.0) | None | Acetonitrile | 70 | 18 | N/A | [1] |
| 4 | Phenol | Phenylboronic acid | Cu(OAc)₂ (100-200) | Et₃N (2.0-3.0) | None | CH₂Cl₂ | RT | 24-48 | Good | [8] |
| 5 | Aniline | Phenylboronic acid | GO@AP/L-Cu (5 mg) | KOH | None | H₂O:MeOH (1:1) | 100 | 6 | 88 | [6] |
| 6 | Chalcone oxime | Cyclohexenylboronic acid | Cu(OAc)₂ (10-30) | None | COD (1.2) | CH₂Cl₂ | RT | 24 | >80 | [7] |
| 7 | Aniline | Phenylboronic acid | Cu(II) complex (20) | Pyridine (2.0) | None | DCE | RT | 12 | Good | [9] |
| 8 | Thiol | Arylboronic acid | CuSO₄ (5) | None | 1,10-phen·H₂O | EtOH | RT | N/A | High | [10] |
N/A: Not available, RT: Room Temperature, COD: Cyclooctadiene, DCE: 1,2-Dichloroethane
Experimental Protocols
The following are generalized protocols for performing Chan-Lam coupling reactions. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Procedure for N-Arylation of Amines
This protocol is adapted from general procedures for the copper-catalyzed N-arylation of amines with arylboronic acids.[5]
Materials:
-
Arylboronic acid (1.0 - 1.5 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 10-100 mol%)
-
Base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃; 2.0 - 3.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Methanol (MeOH))
-
Molecular sieves (4Å, optional)
Procedure:
-
To a clean, dry reaction vessel, add the amine (1.0 equiv), arylboronic acid (1.0 - 1.5 equiv), and copper(II) acetate.
-
If using, add activated molecular sieves to the vessel. This can help to minimize side reactions by removing residual water.[11]
-
Add the solvent, followed by the base.
-
Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 100 °C). The reaction is often run open to the air.
-
Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.
Protocol 2: General Procedure for O-Arylation of Phenols
This protocol is based on general methods for the copper-catalyzed O-arylation of phenols with arylboronic acids.[8]
Materials:
-
Arylboronic acid (1.5 - 2.0 equiv)
-
Phenol (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂; 10-100 mol%)
-
Base (e.g., pyridine, 2,6-lutidine, or triethylamine; 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
Procedure:
-
In a reaction vial, combine the phenol (1.0 equiv), arylboronic acid (1.5 - 2.0 equiv), and copper(II) acetate.
-
Add the solvent and the base. For O-arylation, it is often beneficial to use anhydrous conditions to prevent the competing O-arylation of water.[8]
-
Stir the resulting mixture at the chosen temperature (often room temperature) and open to the air.
-
Follow the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography to yield the pure aryl ether.
Visualizations
Catalytic Cycle of Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.
Experimental Workflow for Chan-Lam Coupling
Caption: General experimental workflow for a Chan-Lam coupling reaction.
References
- 1. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Use of 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Its structure, featuring a boronic acid moiety for coupling and a methyl ester for potential further functionalization, makes it a valuable reagent in the synthesis of complex biaryl scaffolds. These biaryl structures are of significant interest in medicinal chemistry and drug discovery as they are prevalent in a wide range of biologically active compounds and approved pharmaceuticals.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of the boron-containing reagents. This methodology allows for the efficient and selective construction of biaryl compounds, which are key intermediates in the synthesis of novel therapeutic agents and functional materials.
Core Applications in Biaryl Synthesis
The primary application of this compound is the introduction of the 3-(2-methoxy-2-oxoethyl)phenyl group into a target molecule, typically through a Suzuki-Miyaura cross-coupling reaction with an aryl or heteroaryl halide (or triflate). This reaction facilitates the construction of unsymmetrical biaryls with a functional handle (the methyl ester) that can be subsequently hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. The optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may vary depending on the specific aryl halide substrate and should be optimized for each individual reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol outlines a standard set of conditions for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system, e.g., 1,4-dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically within 2-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Data Presentation
Due to the lack of specific examples in the peer-reviewed literature detailing the use of this compound in Suzuki-Miyaura cross-coupling reactions, a table of quantitative data with specific substrates and yields cannot be provided at this time. The following table presents a generalized summary of typical reaction parameters for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a starting point for optimization.
| Aryl Halide Partner | Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| Electron-deficient Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 70-95 |
| Electron-rich Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 90-110 | 60-90 |
| Heteroaryl Bromide | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 80-100 | 50-85 |
| Electron-deficient Aryl Chloride | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100-120 | 40-75 |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Biaryl Synthesis
Caption: General experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
The Indispensable Role of Boronic Acids in Modern Pharmaceutical Synthesis: Applications and Protocols
For researchers, scientists, and drug development professionals, boronic acids have emerged as a versatile and powerful class of reagents, fundamentally transforming the landscape of pharmaceutical intermediate synthesis. Their unique chemical properties, including mild Lewis acidity and stability, facilitate a wide range of chemical transformations crucial for the construction of complex molecular architectures found in many modern drugs.[1] This document provides detailed application notes and experimental protocols for the utilization of boronic acids in the synthesis of key pharmaceutical intermediates.
The primary application of boronic acids in pharmaceutical synthesis lies in their role as key coupling partners in carbon-carbon and carbon-heteroatom bond-forming reactions.[2] The Nobel Prize-winning Suzuki-Miyaura coupling reaction, in particular, has become a cornerstone of medicinal chemistry, enabling the efficient and predictable formation of biaryl and heteroaryl structures that are prevalent in a vast array of therapeutic agents.[1][3] Beyond the Suzuki-Miyaura coupling, boronic acids are also employed in other significant transformations such as the Chan-Lam coupling for C-N and C-O bond formation, the Petasis reaction, and even as catalysts or protecting groups.[1][4]
The ability to precisely introduce aromatic or heteroaromatic moieties using boronic acids significantly accelerates the drug discovery process by allowing for the rapid synthesis of diverse compound libraries for biological screening.[1] This has led to their application in the development of novel anti-cancer agents, antiviral drugs, and compounds targeting neurological disorders.[1]
Key Applications and Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most prominent application of boronic acids in pharmaceutical synthesis, used to form C(sp²)–C(sp²) bonds.[5] This reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[6][7] A common application is the synthesis of 2-arylpyridines, a scaffold found in many kinase inhibitors with applications in oncology and inflammatory diseases.[3]
Logical Workflow for Suzuki-Miyaura Coupling
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Protocol for Suzuki-Miyaura Cross-Coupling with Substituted Boronic Acids: Application Notes for Researchers
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, a common motif in pharmacologically active compounds. The reaction's success is highly dependent on the careful selection of reaction parameters, especially when employing electronically diverse substituted boronic acids. This document provides detailed protocols and application notes to guide the user in setting up Suzuki-Miyaura reactions with a focus on overcoming challenges associated with both electron-rich and electron-deficient boronic acids.
General Principles and Considerations
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. The electronic nature of the substituents on the boronic acid significantly influences the transmetalation step of the catalytic cycle, a key rate-determining step. Generally, electron-donating groups on the boronic acid can enhance the reaction rate and yield.[1] Conversely, electron-withdrawing groups can retard the reaction, necessitating modified conditions for efficient coupling.[1][2]
Experimental Protocols
A general procedure for the Suzuki-Miyaura coupling is provided below, followed by specific considerations and modifications for reactions involving electron-rich and electron-poor boronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the coupling of an aryl halide with a substituted arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3; 0.5-3 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃; 1-2 times the moles of palladium)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF, often with a small amount of water)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., a round-bottom flask or Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, the substituted boronic acid, and the base.[2][3]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes. This is crucial as oxygen can lead to the unwanted homocoupling of boronic acids and catalyst decomposition.[2]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the degassed solvent via syringe.[2][3]
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.[2][3]
Considerations for Electron-Rich Boronic Acids
Boronic acids bearing electron-donating groups (e.g., -OCH₃, -CH₃) are generally more reactive in Suzuki-Miyaura couplings.[1] The general protocol is often sufficient for these substrates. However, to optimize the reaction, consider the following:
-
Reaction Time: Reactions with electron-rich boronic acids are often faster. Monitor the reaction closely to avoid potential side reactions from prolonged heating.
-
Catalyst Loading: Due to their higher reactivity, it may be possible to use a lower catalyst loading.
Considerations for Electron-Poor Boronic Acids
Electron-deficient boronic acids (e.g., those with -CF₃, -NO₂, or polyfluoroaryl groups) are less nucleophilic, which can lead to a sluggish transmetalation step.[2] They are also more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[4][5] To overcome these challenges, the following modifications to the general protocol are recommended:
-
Stronger Bases: The use of stronger bases like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step.[2]
-
Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) can accelerate both oxidative addition and reductive elimination.[2]
-
Higher Temperatures: Increased reaction temperatures may be required to overcome the higher activation energy. Solvents with high boiling points such as toluene, dioxane, or DMF are suitable.[2]
-
Anhydrous Conditions: For boronic acids that are particularly sensitive to protodeboronation, anhydrous conditions may be beneficial.[6]
-
Specialized Boron Reagents: In cases of extreme base sensitivity, consider using more stable boron derivatives like MIDA boronates or organotrifluoroborates.[6][7]
Data Presentation
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings with various substituted boronic acids.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling with Electron-Donating Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 4-Methoxyphenylboronic acid | Pd-PEPPSI-IPr | - | KOt-Bu | Toluene | RT | - | High |
| 4-Bromoacetophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2-24 | - |
| 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (9) | KF (3) | Dioxane | 110 | - | 74 |
Table 2: Reaction Conditions for Suzuki-Miyaura Coupling with Electron-Deficient Boronic Acids
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3,5-(Bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (9) | KF (3) | Dioxane | 110 | - | 82 |
| 4-Methoxyphenyl tosylate | 2-Fluorophenylboronic acid | Ni(COD)₂ (5) | PCy₃ (10) | K₃PO₄ (3) | THF | RT | 4 | - |
| 1-Naphthalenesulfonyl chloride | 3-Nitrobenzeneboronic acid | Pd(PPh₃)₄ (8) | - | K₂CO₃ (2-3) | - | Boiling | - | 60 |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this palladium-catalyzed reaction is critically dependent on the choice of ligand coordinated to the palladium center. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] This document provides a detailed guide to ligand selection for coupling functionalized arylboronic acids, complete with comparative data and experimental protocols.
The Role of Ligands in the Suzuki-Miyaura Catalytic Cycle
The ligand's electronic and steric properties are paramount to the efficiency of the Suzuki-Miyaura coupling.[1][3][4]
-
Oxidative Addition: This initial step involves the insertion of the Pd(0) catalyst into the aryl halide (or pseudohalide) bond. Electron-rich ligands enhance the electron density on the palladium center, which facilitates this step, especially for less reactive electrophiles like aryl chlorides.[1][3][5]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium complex. The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species.[1][6] The exact mechanism of transmetalation is complex and can be influenced by the ligand, but an open coordination site on the palladium is generally required.[7]
-
Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1] Sterically bulky ligands are known to accelerate reductive elimination by promoting the formation of a cis-complex and alleviating steric strain in the transition state.[3][8]
Generally, ligands that are both electron-rich and sterically demanding provide the highest activity and broadest substrate scope in Suzuki-Miyaura couplings.[3][4]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Major Classes of Ligands
Phosphine Ligands
Phosphines are the most widely used class of ligands for Suzuki-Miyaura coupling.[1][4] They are broadly categorized into monodentate and bidentate ligands.
-
Bulky, Electron-Rich Monodentate Phosphines: This class has revolutionized Suzuki-Miyaura coupling, enabling the use of unreactive substrates like aryl chlorides and sterically hindered partners.[9][10] The Buchwald biaryl phosphine ligands are preeminent examples.[9][11] Their bulk promotes the formation of highly reactive monoligated Pd(0) species and accelerates reductive elimination, while their electron-donating character facilitates oxidative addition.[11]
-
XPhos: Features a diisopropylphenyl group on the biaryl backbone, offering significant steric bulk. It is highly effective for coupling sterically hindered substrates and unactivated aryl chlorides.[9][10]
-
SPhos: Contains methoxy groups on the biaryl backbone, which increases electron density and catalytic activity. It has shown unprecedented scope and reactivity in many Suzuki couplings.[9]
-
RuPhos: Another highly effective biarylphosphine, often used for challenging couplings.[2]
-
N-Heterocyclic Carbene (NHC) Ligands
NHCs have emerged as powerful alternatives to phosphines.[12] They are strong σ-donors, even more so than electron-rich phosphines, which greatly enhances the rate of oxidative addition.[12][13] Their defined steric bulk also stabilizes the palladium catalyst and promotes reductive elimination.[1]
-
IPr & SIPr: (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated backbone analogue are highly effective for coupling challenging substrates, including those prone to side reactions.[14]
-
IMes & SIMes: (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and its saturated version offer different steric and electronic profiles and have been used to control chemoselectivity in couplings with multiple reactive sites.[14]
Water-Soluble Ligands
The use of water as a reaction solvent is highly desirable for economic and environmental reasons.[1][15] This has driven the development of water-soluble ligands, often by incorporating sulfonate or amino groups into traditional phosphine scaffolds.
-
sSPhos & sXPhos: Sulfonated versions of the Buchwald ligands that facilitate catalysis in aqueous media.[16]
-
CS-Phos: A novel benzooxaphosphole-based ligand designed for highly efficient coupling of sterically hindered substrates in water, often requiring very low catalyst loadings.[16]
Ligand Selection Guide
Choosing the optimal ligand requires consideration of both the arylboronic acid and the aryl halide coupling partner.
Figure 2: A decision workflow for ligand selection.
Key Considerations:
-
Sterically Hindered Substrates: For synthesizing tetra-ortho-substituted biaryls, highly hindered ligands are essential.[17][18] Ligands like XPhos, RuPhos, and bulky NHCs (e.g., IPr, acenaphthoimidazolylidene-based) are often the catalysts of choice.[9][18][19]
-
Heteroaryl Boronic Acids: These substrates can be challenging due to catalyst inhibition by the heteroatom or instability leading to protodeboronation.[20][21] Bulky, electron-rich monophosphine ligands like SPhos and XPhos are highly effective for coupling a wide range of heteroaryl halides and heteroaryl boronic acids.[20] For notoriously unstable reagents like 2-pyridylboronic acid, conversion to more stable derivatives (e.g., trifluoroborates or MIDA boronates) is recommended.[21]
-
Aryl Chlorides: Due to the strength of the C-Cl bond, activating aryl chlorides requires a highly active catalyst.[5] Strongly electron-donating and sterically demanding ligands such as SPhos, XPhos, P(tBu)₃, and various NHC ligands are necessary to promote the difficult oxidative addition step.[5][9][12]
Data Presentation: Ligand Performance Comparison
The following tables summarize yields for different ligand and substrate combinations, extracted from the literature. Conditions may vary, so this data should be used as a comparative guide.
Table 1: Ligand Performance in Coupling of Sterically Hindered Substrates
| Aryl Halide | Arylboronic Acid | Ligand | Catalyst System | Yield (%) | Reference |
| 1-Bromo-2,4,6-triisopropylbenzene | 2,6-Dimethylphenylboronic acid | CS-Phos | 1.0 mol % Pd(OAc)₂ | >95 | [16] |
| 2-Bromo-1,3,5-triisopropylbenzene | Phenylboronic acid | XPhos | 2 mol % Pd₂(dba)₃ | 98 | [9][10] |
| 2-Chloro-1,3-dimethylbenzene | 2,4,6-Trimethylphenylboronic acid | SPhos | 2 mol % Pd(OAc)₂ | 95 | [9] |
| 2-Bromomesitylene | Mesitylboronic acid | BI-DIME | 2 mol % [Pd(cinnamyl)Cl]₂ | 94 | [17] |
| 1-Bromo-2-isopropylbenzene | 2-Isopropylphenylboronic acid | IAd | 2 mol % Pd(OAc)₂ | 92 | [12] |
Table 2: Ligand Performance with Heteroaryl Coupling Partners
| Heteroaryl Halide | Boronic Acid Partner | Ligand | Catalyst System | Yield (%) | Reference |
| 3-Chlorothiophene | 5-Indoleboronic acid | SPhos | 2 mol % Pd(OAc)₂ | 90 | [20] |
| 2-Chloropyrazine | 5-Indoleboronic acid | SPhos | 1.5 mol % Pd(OAc)₂ | 98 | [3] |
| 5-Chlorobenzoxazole | 5-Indoleboronic acid | SPhos | 2 mol % Pd(OAc)₂ | 91 | [20] |
| 4-Bromopyridine | Phenylboronic acid | IPr | 1 mol % [Pd(allyl)Cl]₂ | 99 | [12] |
| 2-Chloropyridine | Phenylboronic acid | XPhos | 2 mol % Pd₂(dba)₃ | 96 | [10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagents & Setup:
-
To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2–1.5 equiv), and base (2.0–3.0 equiv, e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃).
-
Add the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1–2 mol %) and the chosen ligand (1.1–1.2 equiv relative to Pd). Note: Pre-catalysts that contain both Pd and the ligand can be used directly.
-
Evacuate and backfill the vessel with an inert gas three times.
-
-
Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, or a mixture like Dioxane/H₂O) via syringe to achieve a typical concentration of 0.1–0.5 M.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., Ethyl Acetate) and water.
-
Separate the organic layer, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.[22]
-
Protocol for a Challenging Coupling: Synthesis of a Tetra-ortho-substituted Biaryl
This protocol is adapted from literature for the synthesis of sterically congested biaryls.[17]
-
Reaction: Synthesis of 2,2',6,6'-tetramethyl-3,3',5,5'-tetra-tert-butyl-1,1'-biphenyl.
-
Reagents:
-
2-Bromo-1,3,5-tri-tert-butylbenzene (1.0 equiv)
-
2,6-Dimethylphenylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol %)
-
BI-DIME ligand (0.04 equiv, 4 mol %)
-
Potassium Fluoride (KF, 3.0 equiv)
-
Solvent: Anhydrous THF
-
-
Procedure:
-
In a glovebox, a reaction tube is charged with Pd(OAc)₂, the BI-DIME ligand, and KF.
-
The aryl bromide and arylboronic acid are added, followed by anhydrous THF.
-
The tube is sealed and heated at 80 °C for 24 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite, eluting with diethyl ether.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
-
Ligand Structures and Classification
Figure 3: Classification of common high-performance ligands.
Conclusion
The judicious selection of a ligand is paramount to the success of the Suzuki-Miyaura coupling of functionalized arylboronic acids. For most applications, bulky, electron-rich monophosphine ligands, particularly from the Buchwald biarylphosphine family (SPhos, XPhos), offer a robust starting point with broad substrate scope. For particularly challenging transformations involving sterically demanding partners, aryl chlorides, or sensitive heteroaryl substrates, a careful consideration of both steric and electronic properties is required, with N-Heterocyclic Carbenes providing a powerful alternative. The development of water-soluble ligands further expands the reaction's applicability in greener and more economical processes. The protocols and data provided herein serve as a guide for rational ligand selection and reaction optimization in both research and process development settings.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. ideals.illinois.edu [ideals.illinois.edu]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. [PDF] Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 19. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for Optimal Base Selection in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical parameter influencing the success of this reaction is the choice of base. The base plays a pivotal role in the catalytic cycle, primarily by activating the boronic acid for the crucial transmetalation step.[1][2] The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity.[3] This document provides a comprehensive guide to base selection, including comparative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for the transmetalation step, where the organic group is transferred from the organoboron species to the palladium center.[1] Two primary pathways are proposed for the action of the base:[3]
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.[2][3]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[3]
The operative pathway is influenced by the specific base, solvent, and reactants used.
References
Solvent Effects in Palladium-Catalyzed Reactions with Boronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is indispensable in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The choice of solvent is a critical parameter that can profoundly influence the reaction's outcome, affecting yield, selectivity, and reaction rate.[2][3] This document provides detailed application notes, experimental protocols, and a summary of solvent effects to guide researchers in optimizing their palladium-catalyzed reactions with boronic acids.
The Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The solvent can influence each of these steps:
-
Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the carbon-halide bond of the organic halide. The polarity of the solvent can affect the rate of this step, with more polar solvents sometimes accelerating the reaction, particularly for less reactive organic chlorides.[2]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The solvent plays a crucial role in the activation of the boronic acid, often in conjunction with a base. Protic solvents, especially water, can facilitate the formation of the reactive boronate species.[5] The coordinating ability of the solvent with the palladium center can also impact the efficiency of transmetalation.[6]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center are coupled, forming the desired product and regenerating the palladium(0) catalyst. The solvent can influence the rate of this step, with bulkier solvent molecules sometimes promoting the reductive elimination.
Summary of Solvent Effects on Reaction Performance
The choice of solvent can lead to significant variations in reaction yield and, in some cases, chemoselectivity. The following tables summarize the performance of various common solvents in the Suzuki-Miyaura coupling reaction. It is important to note that the optimal solvent is often substrate-dependent, and screening of several solvents may be necessary for a new reaction.
Table 1: Comparison of Common Solvents for the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Solvent System | Base | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Toluene/Water (2:1) | K₂CO₃ | Pd(PPh₃)₄ | 100 | 95 | [5] |
| THF/Water (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | 92 | [7] |
| 1,4-Dioxane/Water (4:1) | K₃PO₄ | Pd(OAc)₂/SPhos | 100 | 98 | [8] |
| DMF/Water (5:1) | K₂CO₃ | PdCl₂ | Room Temp | 94 | [2] |
| Acetonitrile/Water (3:1) | K₃PO₄ | Pd(OAc)₂ | 80 | 85 | |
| Isopropanol | K₂CO₃ | Pd/C | 82 | 90 | [9] |
| Water | K₃PO₄ | PdCl₂(L@β-CD) | 100 | 96 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction time. The data presented here is for comparative purposes under the cited conditions.
Table 2: Effect of Solvent on Chemoselectivity in the Coupling of 1-chloro-4-(trifluoromethoxy)benzene with Phenylboronic Acid
| Solvent | Product Ratio (C-Cl coupling : C-OTf coupling) | Reference |
| Toluene | >95 : 5 | [6] |
| THF | >95 : 5 | [6] |
| Acetonitrile (MeCN) | 10 : 90 | [6] |
| N,N-Dimethylformamide (DMF) | 15 : 85 | [6] |
| Methanol (MeOH) | >95 : 5 | [6] |
| Water | >95 : 5 | [6] |
This table illustrates that polar coordinating solvents like MeCN and DMF can favor coupling at the triflate group, while non-coordinating and protic solvents favor coupling at the chloride.[6]
Experimental Protocols
The following are general protocols for performing Suzuki-Miyaura coupling reactions in commonly used solvent systems. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure in a Toluene/Water Biphasic System
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (2.5 mL)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water to the flask.
-
Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure in a Dioxane/Water System
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 90-110 °C).
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to ambient temperature.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by chromatography.
Protocol 3: General Procedure in an Aqueous DMF System
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂, 0.01 mmol, 1 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF) (4 mL)
-
Water (1 mL)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the aryl bromide, arylboronic acid, palladium catalyst, and base.
-
Add the DMF and water mixture.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.[2]
Mandatory Visualizations
Troubleshooting Common Solvent-Related Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Poor solubility of reagents. | Screen alternative solvents or solvent mixtures. For non-polar substrates, consider toluene or dioxane. For more polar substrates, DMF or acetonitrile might be suitable. The addition of water can help dissolve the inorganic base.[8] |
| Catalyst deactivation. | Ensure the solvent is properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst. Some solvents can coordinate too strongly to the palladium center, inhibiting the reaction.[10] | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or protic solvents with a strong base. | Use anhydrous conditions with a non-protic solvent and a suitable base like K₃PO₄. Alternatively, use a more stable boronic ester (e.g., pinacol ester).[10] |
| Homocoupling of Boronic Acid | Presence of oxygen. | Rigorously degas the solvent and reaction mixture. Running the reaction under a strict inert atmosphere is crucial.[7] |
| Dehalogenation of Aryl Halide | The solvent may act as a hydride source (e.g., alcohols). | Choose a non-protic solvent. If an alcohol is necessary, consider using a milder base or lower reaction temperature.[10] |
References
- 1. [PDF] Solvent effects in palladium catalysed cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing Boronic Acid Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and application of Proteolysis Targeting Chimeras (PROTACs) that incorporate boronic acid building blocks. Boronic acids offer unique advantages in PROTAC design, including their ability to form reversible covalent interactions and their utility as responsive functional groups. These characteristics are being exploited to develop novel PROTACs with improved properties, such as self-assembling PROTACs and conditionally activated PROTACs.
Introduction to Boronic Acids in PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component influencing the efficacy and physicochemical properties of the PROTAC.[3]
Boronic acids and their derivatives have emerged as versatile building blocks in medicinal chemistry due to their stability, low toxicity, and diverse reactivity.[4][5] In the context of PROTACs, boronic acids are utilized in several innovative ways:
-
Reversible Covalent Linkages: Boronic acids can form reversible covalent bonds, such as boronate esters with diols (e.g., catechols) or boron-assisted oximes. This property is harnessed to create Self-Assembling PROTACs (SAPTACs) in situ, where the two separate components of the PROTAC (POI ligand and E3 ligase ligand) assemble inside the cell.[6]
-
Responsive "Caging" Groups: Aryl boronic acids can function as "caging" groups that mask the activity of a PROTAC. These PROTACs can be designed to become active upon exposure to specific stimuli, such as reactive oxygen species (ROS) present in the tumor microenvironment, offering a strategy for targeted drug delivery.[1]
-
Warheads for Target Engagement: Boronic acids are known to interact with serine proteases and can be incorporated as "warheads" that bind to the active site of target proteins.[7]
This document will focus on the synthesis and evaluation of PROTACs employing boronic acids for reversible covalent assembly and as responsive caging groups.
Signaling Pathways
PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce degradation of a target protein. The general mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of PROTAC-mediated protein degradation.
Cellular signaling pathways can also influence the efficacy of PROTACs. For instance, inhibitors of PARG, PERK, and HSP90 have been shown to enhance PROTAC-mediated degradation of BRD family proteins.[8][9] This highlights that cell-intrinsic pathways can counteract targeted protein degradation, and modulating these pathways may improve PROTAC efficacy.[8][9][10]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs incorporating boronic acid building blocks. These protocols are based on established methods and can be adapted for specific targets and linkers.[3]
Protocol 1: Synthesis of a Boronic Acid-Containing E3 Ligase Ligand Building Block
This protocol describes the synthesis of a Von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a phenylboronic acid, which can be used for the self-assembly of PROTACs via boronate ester formation.[6]
Workflow:
Caption: Workflow for synthesizing a VHL ligand-boronic acid conjugate.
Materials:
-
VHL ligand with a reactive handle (e.g., amine-functionalized VH032)
-
Phenylboronic acid derivative with a complementary reactive group (e.g., an activated carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous DMF
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Reaction Setup: Dissolve the VHL ligand (1.0 eq) and the phenylboronic acid derivative (1.1 eq) in anhydrous DMF.
-
Coupling: Add the coupling reagents, such as HATU (1.2 eq) and DIPEA (2.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the desired boronic acid-conjugated VHL ligand.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Protocol 2: In Situ Assembly and Evaluation of a Self-Assembling PROTAC (SAPTAC)
This protocol describes the cellular evaluation of a SAPTAC that forms through a reversible boronate ester linkage between a boronic acid-functionalized E3 ligase ligand and a catechol-functionalized POI ligand.[6]
Workflow:
Caption: Workflow for the cellular evaluation of self-assembling PROTACs.
Materials:
-
Boronic acid-functionalized E3 ligase ligand (from Protocol 1)
-
Catechol-functionalized POI ligand
-
Cell line expressing the POI
-
Cell culture reagents
-
Lysis buffer
-
Reagents and equipment for Western Blotting (primary and secondary antibodies, etc.)
Procedure:
-
Cell Culture: Culture the selected cell line under standard conditions. Seed the cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with equimolar concentrations of the boronic acid-functionalized E3 ligase ligand and the catechol-functionalized POI ligand. A dose-response curve should be generated using a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specific period (e.g., 12, 24, or 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading for Western Blotting.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of POI degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Quantitative Data Summary
The following table summarizes quantitative data for exemplary boronic acid-based PROTACs from the literature. This data is essential for comparing the efficacy of different approaches.
| PROTAC System | Linkage Type | Target Protein | E3 Ligase | DC50 (µM) | Dmax (%) | Reference |
| WJ504 + WJ510 | Boronate Ester (reversible) | pVHL30 | VHL | ~10 | 75 | [6] |
| WJ571 + WJ564 | Boron-assisted Oxime | pVHL30 | VHL | ~5 | 78 | [6] |
| H2O2-responsive PROTAC (caged with boronic acid) | N/A (cleavable cage) | BRD4 | VHL | N/A | N/A | [1] |
Note: N/A indicates that specific quantitative data was not provided in the cited source.
Conclusion
The use of boronic acid building blocks in the synthesis of PROTACs represents a significant advancement in the field of targeted protein degradation. The ability to form reversible covalent linkages for in situ assembly and the potential for creating stimuli-responsive PROTACs open up new avenues for developing more potent, selective, and safer therapeutic agents. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel boronic acid-based PROTACs in their own drug discovery efforts. Further exploration of different boronic acid chemistries and their application to a wider range of protein targets will undoubtedly continue to expand the capabilities of PROTAC technology.
References
- 1. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionopticks.com [ionopticks.com]
- 9. Intrinsic signaling pathways modulate targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient PROTAC-ing: combinational use of PROTACs with signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura coupling reactions, with a specific focus on reactions involving 3-(2-Methoxy-2-oxoethyl)phenylboronic acid .
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki coupling reactions can stem from several factors. When troubleshooting, it's best to start with the most common culprits:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it needs to be reduced in situ. Some catalysts are sensitive to air and moisture.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. It is crucial to properly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1][2]
-
Base Selection and Strength: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.[3] For substrates with base-sensitive groups like esters, a milder base may be necessary to prevent hydrolysis.[3]
-
Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent and water is often used. The choice of solvent can significantly impact the reaction rate and yield.[2][4]
Q2: I suspect the ester group on my this compound is being hydrolyzed during the reaction. How can I mitigate this?
A2: Hydrolysis of the methyl ester is a valid concern, especially with strong bases and prolonged heating. To address this:
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like triethylamine can also be an option.[5] Powdered KF is known to be effective in activating boronic acids while being gentle on base-labile groups.[3]
-
Anhydrous Conditions: While many Suzuki couplings use aqueous conditions, running the reaction under anhydrous conditions can prevent hydrolysis.[6]
-
Reaction Time and Temperature: Monitor the reaction closely and aim to stop it as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions. Lowering the reaction temperature, if possible, can also reduce the rate of hydrolysis.[5]
-
Protecting Group Strategy: As a last resort, consider protecting the ester functionality, though this adds extra steps to your synthesis.
Q3: I am observing significant amounts of homocoupling of my boronic acid (a biaryl byproduct). What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:
-
Thorough Degassing: Ensure your solvent is rigorously degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[4]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes lead to more homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others.
Q4: My starting materials are not fully soluble in the reaction mixture. What can I do?
A4: Poor solubility can significantly hinder the reaction rate.[5] Consider the following:
-
Solvent Screening: Experiment with different solvent systems. Common choices include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[5] For your specific boronic acid, a more polar solvent might be beneficial.
-
Phase Transfer Catalyst: In biphasic systems (e.g., organic solvent/water), adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the solubility and transport of reagents between the phases, often accelerating the reaction.[4][7]
-
Temperature: Increasing the reaction temperature can improve solubility, but this must be balanced with the stability of your reagents and catalyst.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in your Suzuki coupling reaction with this compound.
Initial Checks (The Basics)
-
Verify Reagents:
-
Confirm the identity and purity of your aryl halide and this compound using techniques like NMR or LC-MS.
-
Use a fresh bottle of boronic acid if possible, as they can degrade upon storage.[8]
-
-
Catalyst and Ligand Integrity:
-
Use a fresh, high-quality palladium catalyst and ligand.
-
If using an air-sensitive catalyst, ensure it has been handled under strictly inert conditions.
-
-
Inert Atmosphere:
-
Double-check all connections in your reaction setup for potential leaks.
-
Ensure a continuous positive pressure of inert gas.
-
-
Solvent Degassing:
-
Confirm that your solvent was adequately degassed immediately before use.
-
Systematic Optimization
If the initial checks do not resolve the issue, a systematic optimization of the reaction conditions is recommended. It is advisable to change only one parameter at a time to understand its effect.
| Parameter | Potential Issue | Recommended Action(s) |
| Base | Too strong (ester hydrolysis) or too weak (inefficient transmetalation). | Screen a panel of bases: K₃PO₄, K₂CO₃, Cs₂CO₃, KF.[3][4][5] Start with 2-3 equivalents. |
| Solvent | Poor solubility of reactants; catalyst deactivation. | Try different solvent systems: Toluene/H₂O, Dioxane/H₂O, THF/H₂O, or anhydrous DMF or THF.[4][5] |
| Temperature | Too low (slow reaction) or too high (decomposition, side reactions). | Screen a range of temperatures, for example, from 80°C to 110°C.[5][9] |
| Catalyst/Ligand | Inefficient for the specific substrates. | Try different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃).[3][4][10] Buchwald's palladacycle precatalysts are often highly effective. |
| Water Content | In anhydrous reactions, trace water can be beneficial. In aqueous reactions, the ratio matters. | For anhydrous reactions, try adding a few equivalents of water. For aqueous systems, vary the organic solvent to water ratio (e.g., 4:1, 10:1). |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
-
Vessel Preparation: An oven-dried Schlenk flask or reaction vial containing a magnetic stir bar is charged with the aryl halide (1.0 eq.), this compound (1.2 eq.), and a powdered base (e.g., K₂CO₃, 2.0 eq.).
-
Inerting the System: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by performing at least three vacuum-backfill cycles.
-
Catalyst Addition: The palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-formed complex) are added under a positive flow of the inert gas.
-
Solvent Addition: Degassed solvent (e.g., dioxane/water 4:1) is added via syringe.
-
Reaction: The mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Protocol for Preparing Air-Stable Diethanolamine Adduct of the Boronic Acid
If your boronic acid is suspected to be unstable, converting it to a more stable diethanolamine adduct can be beneficial.[8]
-
Dissolution: In a vial, dissolve this compound (1.0 eq.) in a minimal amount of a solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 eq.) dropwise.
-
Precipitation: A white precipitate should form.
-
Isolation: Stir for 15-20 minutes, then collect the solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can be used directly in the Suzuki coupling, often in protic solvents.[8]
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yield in Suzuki coupling.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Protodeboronation of Arylboronic Acids
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of protodeboronation of arylboronic acids. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you minimize this undesired side reaction and improve the efficiency of your synthetic endeavors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving arylboronic acids, focusing on identifying the causes of protodeboronation and providing actionable solutions.
Q1: My Suzuki-Miyaura reaction yield is low, and I've identified the corresponding arene (Ar-H) as the major byproduct. What is happening?
A1: This is a classic indication of significant protodeboronation, a reaction where the carbon-boron (C-B) bond of your arylboronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This side reaction consumes your starting material, leading to reduced yields of the desired cross-coupled product.
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can accelerate protodeboronation. These include:
-
High pH: The reaction is often fastest at high pH due to the formation of the more reactive arylboronate anion.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[1]
-
Presence of Water: Water can act as a proton source for the C-B bond cleavage.[1]
-
Electron-Withdrawing or -Donating Groups: The electronic nature of the substituents on the aryl ring can significantly influence the stability of the arylboronic acid. Highly electron-deficient arylboronic acids can be particularly unstable.
-
Choice of Catalyst and Ligands: Certain palladium catalysts, especially those with bulky phosphine ligands, can promote protodeboronation.
-
Prolonged Reaction Times: The longer the arylboronic acid is exposed to destabilizing conditions, the more likely it is to undergo protodeboronation.[1]
Q3: I am working with a heteroaromatic boronic acid (e.g., 2-pyridylboronic acid) and observing rapid decomposition. Are these substrates particularly problematic?
A3: Yes, certain heteroaromatic boronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to rapid protodeboronation.[2] This is due to the involvement of the heteroatom in decomposition pathways. For these challenging substrates, it is often essential to use more stable derivatives like MIDA boronates or organotrifluoroborates.[3][4]
Q4: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?
A4: To suppress protodeboronation, you need to favor the kinetics of the desired cross-coupling reaction over the C-B bond cleavage. Here are several strategies:
-
Optimize Reaction Conditions:
-
Use a Milder Base: Instead of strong bases like NaOH or KOH, consider using milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Lower the Reaction Temperature: If your catalyst is active enough, running the reaction at a lower temperature can significantly reduce the rate of protodeboronation.
-
Anhydrous Conditions: Using anhydrous solvents and reagents can minimize the availability of a proton source. However, be aware that a small amount of water is often necessary for the Suzuki-Miyaura catalytic cycle to proceed efficiently.
-
-
Use a More Stable Boron Reagent:
-
Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester can be highly effective.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration.[3][5]
-
Potassium Organotrifluoroborates: These salts are generally stable to air and moisture and are excellent alternatives to boronic acids, especially for challenging substrates.[4][6]
-
-
Employ a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete protodeboronation.
Q5: I'm still observing protodeboronation even after switching to a pinacol ester. What should I do next?
A5: If a pinacol ester is not sufficiently stable, you should consider using an even more robust derivative like a MIDA boronate or a potassium organotrifluoroborate.[3][4] These reagents are designed for challenging substrates where protodeboronation is a significant issue. Additionally, further optimization of your reaction conditions (base, temperature, catalyst) is recommended.
Quantitative Data on Arylboronic Acid Stability
The rate of protodeboronation is highly dependent on the structure of the arylboronic acid and the reaction conditions. The following table provides the half-lives of various arylboronic acids at a specific pH and temperature, illustrating the impact of substituents on stability.
| Arylboronic Acid | Half-life (t₁/₂) | Conditions |
| Phenylboronic acid | ~ 6.5 months | pH > 13, 70 °C, 1:1 dioxane/water |
| 2-Fluorophenylboronic acid | ~ 5 seconds | pH > 13, 70 °C, 1:1 dioxane/water |
| Pentafluorophenylboronic acid | < 3 milliseconds | pH > 13, 70 °C, 1:1 dioxane/water |
| 2-Pyridylboronic acid | ~ 27 seconds | pH 7, 70 °C, 1:1 dioxane/water |
| 3-Pyridylboronic acid | > 1 week | pH 12, 70 °C, 1:1 dioxane/water |
| 4-Pyridylboronic acid | > 1 week | pH 12, 70 °C, 1:1 dioxane/water |
| 5-Thiazolylboronic acid | ~ 25-50 seconds | pH 7, 70 °C, 1:1 dioxane/water |
| Cyclopropylboronic acid | > 1 week | pH 12, 70 °C, 1:1 dioxane/water |
| Vinylboronic acid | > 1 week | pH 12, 70 °C, 1:1 dioxane/water |
| (Data adapted from Lloyd-Jones et al.)[2][7][8] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at preventing protodeboronation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using Potassium Aryltrifluoroborates
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a potassium aryltrifluoroborate with an aryl chloride.
Materials:
-
Aryl chloride (1.0 equiv)
-
Potassium aryltrifluoroborate (1.05 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol %)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 4 mol %)
-
Toluene
-
Deionized water
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium aryltrifluoroborate (0.525 mmol), and K₂CO₃ (1.5 mmol).[4]
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL) and deionized water (0.5 mL).
-
Stir the mixture and sparge with argon for 15 minutes.
-
In a separate vial, combine Pd(OAc)₂ (0.01 mmol) and RuPhos (0.02 mmol) and add this catalyst system to the reaction mixture under a positive pressure of argon.[4]
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of N-Methyliminodiacetic Acid (MIDA) Boronates
This protocol describes a mild and simple method for the preparation of MIDA boronates from arylboronic acids using MIDA anhydride.
Materials:
-
Arylboronic acid (1.0 equiv)
-
MIDA anhydride (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
To a reaction vessel, add the arylboronic acid and MIDA anhydride.
-
Add anhydrous dioxane to achieve a concentration of approximately 0.2 M.
-
Heat the reaction mixture at 70 °C for 24 hours.[9]
-
Upon completion, the MIDA boronate can often be isolated by precipitation or purified by silica gel chromatography.
Protocol 3: General Procedure for Slow-Release Suzuki-Miyaura Coupling Using MIDA Boronates
This protocol is designed for challenging substrates where the corresponding boronic acid is unstable.
Materials:
-
Aryl halide (1.0 equiv)
-
MIDA boronate (1.2 equiv)
-
Potassium phosphate (K₃PO₄, 7.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
SPhos (10 mol %)
-
Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), MIDA boronate (1.2 mmol), K₃PO₄ (7.5 mmol), Pd(OAc)₂ (0.05 mmol), and SPhos (0.1 mmol).[3]
-
Add a 5:1 mixture of dioxane and water to achieve a concentration of approximately 0.07 M.
-
Heat the reaction mixture to 60 °C for 6 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Visualizing the Pathway to Protodeboronation and Prevention Strategies
The following diagram illustrates the key factors that can lead to protodeboronation and the various strategies that can be employed to mitigate this unwanted side reaction.
Caption: A workflow diagram illustrating the factors that promote protodeboronation and the strategies to prevent it.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of Crude 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3-(2-Methoxy-2-oxoethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the boronic acid synthesis (such as boroxines, the trimeric anhydrides of the boronic acid), and residual palladium catalyst from preceding cross-coupling reactions.[1] Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2] Boronic acids are sensitive to air and moisture, which can lead to degradation.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, silica gel column chromatography is a common method for purifying arylboronic acids.[3] However, boronic acids can sometimes be challenging to purify via silica chromatography due to their polarity and potential for interaction with the stationary phase. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier such as acetic acid can help to improve the separation.
Q4: Is recrystallization a suitable purification method?
A4: Recrystallization can be a very effective method for purifying solid arylboronic acids. The choice of solvent is critical and will depend on the impurity profile. Common solvent systems for arylboronic acids include mixtures of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at room temperature.
Q5: How can I remove residual palladium catalyst from my product?
A5: Residual palladium can often be removed by filtering the crude product solution through a pad of Celite®. For soluble palladium species, treatment with activated charcoal or the use of specialized scavenger resins can be effective.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Recovery After Purification | Product loss during extraction: The boronic acid may not have been fully extracted from the organic layer or fully precipitated from the aqueous layer. | Ensure the pH is sufficiently basic (pH > 10) during the base extraction and sufficiently acidic (pH < 2) during the precipitation step. Perform multiple extractions to maximize recovery. |
| Product decomposition on silica gel: The boronic acid may be degrading on the silica gel column. | Deactivate the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using neutral alumina as the stationary phase. | |
| Inappropriate recrystallization solvent: The chosen solvent system may lead to significant product loss in the mother liquor. | Perform small-scale solvent screening to identify an optimal solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. | |
| Product Contains Boroxine Impurities | Exposure to heat or vacuum during drying: Over-drying or heating can lead to the formation of the trimeric anhydride (boroxine). | Dry the purified product under vacuum at room temperature. To break down existing boroxines, dissolve the product in a solvent containing a small amount of water and then re-isolate. |
| Broad or Complex NMR Spectrum | Presence of boroxines: Boroxines can give rise to broad signals in the NMR spectrum. | Add a drop of D₂O to the NMR tube to hydrolyze the boroxine back to the boronic acid, which should result in sharper signals. |
| Residual palladium: Paramagnetic palladium species can cause peak broadening. | Ensure all palladium has been removed using the methods described in the FAQs. | |
| Oily Product Instead of a Solid | Presence of impurities: Impurities can depress the melting point and prevent crystallization. | Attempt to purify a small sample by column chromatography to see if a solid can be obtained. |
| Residual solvent: Trapped solvent can result in an oily appearance. | Ensure the product is thoroughly dried under high vacuum. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol exploits the acidic nature of the boronic acid moiety to separate it from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃). Repeat the extraction 2-3 times. Combine the aqueous layers.
-
Wash: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the pH is acidic (pH < 2), leading to the precipitation of the purified boronic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: General Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Column Packing: Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate). The polarity of the eluent can be further increased by adding a small percentage of methanol if necessary.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Typical Mobile Phase / Solvent System | Expected Purity | Typical Yield |
| Acid-Base Extraction | Ethyl acetate / 1M NaOH(aq) | >95% | 70-90% |
| Silica Gel Chromatography | Hexane / Ethyl Acetate gradient | >98% | 60-80% |
| Recrystallization | Toluene, Ethyl Acetate/Hexane, or Water | >99% | 50-70% |
Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: General workflow for the purification of this compound by column chromatography.
References
Technical Support Center: Troubleshooting Side Reactions in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during Suzuki-Miyaura coupling experiments. The information is presented in a question-and-answer format to directly resolve specific issues.
I. Protodeboronation
Protodeboronation is the undesired cleavage of the C–B bond of the organoboron reagent, where it is replaced by a C–H bond. This side reaction consumes the boronic acid or ester, leading to reduced product yield.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protodeboronation?
A1: Protodeboronation is often caused by:
-
Presence of water: Water can act as a proton source, leading to the cleavage of the carbon-boron bond.[1]
-
Base: The base, while essential for the catalytic cycle, can promote protodeboronation, especially stronger bases.[1][3]
-
Elevated temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.[4]
-
Substrate electronics: Electron-deficient boronic acids are particularly susceptible to this side reaction.[1]
-
Prolonged reaction times: Longer exposure of the organoboron reagent to the reaction conditions increases the likelihood of protodeboronation.[4]
Q2: I observe a significant amount of arene byproduct corresponding to my boronic acid starting material. How can I confirm this is due to protodeboronation?
A2: You can confirm the presence of the protodeboronated byproduct using standard analytical techniques:
-
TLC: The byproduct will likely have a different Rf value than your starting materials and desired product.
-
LC-MS or GC-MS: This will show a peak with the molecular weight of the arene formed after the loss of the boronic acid group.
-
NMR Spectroscopy: ¹H NMR of the crude reaction mixture will show characteristic aromatic protons of the byproduct.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress protodeboronation:
-
Choice of Boron Reagent: Use more stable boronic acid derivatives like pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates. These reagents offer a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[3][5]
-
Base Selection: Employ milder bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][3]
-
Reaction Temperature: Lower the reaction temperature. A range of 60-80 °C is often a good starting point.[4]
-
Catalyst System: Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the desired cross-coupling reaction, making it kinetically more favorable than protodeboronation.[3][4]
-
Anhydrous Conditions: While some protocols use aqueous conditions, running the reaction under anhydrous conditions can reduce the primary proton source.[1]
Troubleshooting Guide
Issue: Low yield of the desired product with significant formation of the protodeboronated byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unstable Boronic Acid | Switch from boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[3][5] | Reduced protodeboronation and increased yield of the coupled product. |
| Base is too strong | Screen weaker bases like K₃PO₄, K₂CO₃, or CsF.[1][3] | Decreased rate of protodeboronation relative to the cross-coupling reaction. |
| High Reaction Temperature | Lower the reaction temperature in increments of 10-20 °C.[4] | Minimized side reaction, though the overall reaction time may increase. |
| Inefficient Catalyst | Increase catalyst loading or switch to a more active catalyst/ligand system (e.g., Buchwald precatalysts).[4] | Faster consumption of starting materials for the desired reaction pathway. |
| Presence of Water | Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. | Elimination of a key proton source for the side reaction. |
Experimental Protocol: Minimizing Protodeboronation
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.5 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Reagent Addition: To the Schlenk flask, add the aryl halide, boronic acid pinacol ester, and anhydrous base under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Protodeboronation
Caption: Troubleshooting workflow for protodeboronation.
II. Homocoupling
Homocoupling is a side reaction where two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct. This reaction is often promoted by the presence of oxygen or Pd(II) species.[6][7]
Frequently Asked Questions (FAQs)
Q1: What causes homocoupling of the boronic acid?
A1: The primary causes of homocoupling are:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid.[7]
-
Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled product before being reduced to the catalytically active Pd(0).[6][7]
-
Inefficient Reductive Elimination: If the final reductive elimination step of the desired cross-coupling is slow, it can allow for side reactions like homocoupling to occur.
Q2: How can I detect the homocoupling byproduct?
A2: The symmetrical biaryl byproduct can be identified by:
-
TLC: A new spot, often with a different polarity compared to the starting materials and desired product.
-
LC-MS or GC-MS: A peak corresponding to the molecular weight of the dimer of the boronic acid's organic group.
-
NMR Spectroscopy: Characteristic signals for the symmetrical biaryl structure in the ¹H and ¹³C NMR spectra of the crude product.
Q3: What are the most effective strategies to prevent homocoupling?
A3: To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Performing the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[6]
-
Use of Pd(0) Precatalysts: Employ Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[6][7]
-
Addition of a Mild Reducing Agent: If using a Pd(II) precatalyst, the addition of a mild reducing agent like potassium formate can help to efficiently generate the active Pd(0) species.[6][8]
-
Optimize Ligands: Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step, favoring the desired cross-coupling over homocoupling.[7]
Troubleshooting Guide
Issue: Formation of a significant amount of symmetrical biaryl byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Rigorously degas solvents and the reaction mixture. Use Schlenk techniques or a glovebox.[6] | Minimized oxidation of Pd(0) to Pd(II), thus suppressing a major homocoupling pathway. |
| Use of Pd(II) Precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄).[6][7] | Elimination of the initial Pd(II) species that can directly cause homocoupling. |
| Inefficient Catalyst Reduction | If using a Pd(II) source, add a mild reducing agent like potassium formate.[6][8] | Faster and cleaner generation of the active Pd(0) catalyst. |
| Suboptimal Ligand | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[7] | Accelerated reductive elimination of the desired product. |
Experimental Protocol: Suppressing Homocoupling
This protocol outlines a procedure for a Suzuki-Miyaura coupling designed to suppress homocoupling.
Materials:
-
Aryl halide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Degassing: Sparge the solvent with argon or nitrogen for at least 30 minutes before use.
-
Inert Atmosphere Setup: Assemble the reaction glassware, flame-dry under vacuum, and cool under an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the aryl halide, arylboronic acid, and base to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent via a syringe.
-
Final Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw.
-
Catalyst Addition: Add the Pd(0) catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring and Work-up: Follow the procedures outlined in the protodeboronation protocol.
Logical Relationship for Homocoupling Mitigation
Caption: Decision tree for minimizing homocoupling.
III. Dehalogenation
Dehalogenation is a side reaction where the halogen atom of the organohalide is replaced by a hydrogen atom, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[2][9]
Frequently Asked Questions (FAQs)
Q1: What leads to dehalogenation of the aryl halide?
A1: Dehalogenation can be caused by several factors:
-
Hydride Source: The presence of a hydride source in the reaction mixture. This can sometimes be the solvent (e.g., alcohols) or the base.[2]
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium(II) halide intermediate has a longer lifetime and can undergo side reactions, including reaction with a hydride source.
-
High Temperatures and Long Reaction Times: These conditions can promote dehalogenation.[9]
-
Nature of the Halide: Aryl iodides have a higher tendency for dehalogenation compared to aryl bromides and chlorides.[9][10]
Q2: How do I know if dehalogenation is a significant side reaction?
A2: The dehalogenated byproduct can be identified by:
-
TLC: A new, typically less polar spot corresponding to the arene.
-
GC-MS: A peak with the molecular weight of the aryl group without the halogen.
-
¹H NMR: The appearance of a proton signal in the aromatic region where the halogen was previously located.
Q3: What measures can I take to prevent dehalogenation?
A3: To minimize dehalogenation:
-
Choice of Halide: If possible, use an aryl bromide or chloride instead of an aryl iodide.[10]
-
Solvent and Base: Avoid solvents and bases that can act as hydride donors.
-
Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time as much as possible.
-
Efficient Catalyst System: Use a catalyst system that promotes rapid transmetalation. This can be achieved with electron-rich ligands.
Troubleshooting Guide
Issue: Formation of the dehalogenated arene from the organohalide starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aryl Iodide Reactivity | If feasible for the synthesis, switch from an aryl iodide to an aryl bromide or chloride.[10] | Reduced propensity for dehalogenation. |
| Hydride Donating Solvent/Base | Screen different solvents (e.g., THF, dioxane) and bases (e.g., carbonates, phosphates). | Elimination of the hydride source responsible for the side reaction. |
| Slow Transmetalation | Use a more reactive boronic acid derivative (e.g., boronic acid instead of a very stable ester in some cases) or a more active catalyst system. | Accelerated transmetalation will outcompete the dehalogenation pathway. |
| High Temperature/Long Reaction Time | Optimize for the lowest effective temperature and monitor the reaction to stop it upon completion.[9] | Minimized exposure to conditions that promote dehalogenation. |
Experimental Protocol: Avoiding Dehalogenation
This protocol provides a general procedure with considerations to avoid dehalogenation.
Materials:
-
Aryl bromide or chloride (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst with an electron-rich ligand (e.g., Pd₂(dba)₃ with SPhos, 2 mol% Pd)
-
Non-hydride donating base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or Dioxane)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Follow the inert atmosphere setup as described in the previous protocols.
-
Reagents: Add the aryl halide, organoboron reagent, and base to the flask under an inert atmosphere.
-
Catalyst Premixing (Optional but Recommended): In a separate flask, premix the palladium source and the ligand in a small amount of the degassed solvent.
-
Addition: Add the solvent and then the catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat to the lowest effective temperature (e.g., start at 80 °C) and monitor closely.
-
Work-up and Purification: Once the starting material is consumed, proceed with the standard work-up and purification.
Workflow for Troubleshooting Dehalogenation
Caption: A logical workflow for minimizing dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Boronic Acid Impurities
This guide provides researchers, scientists, and drug development professionals with practical solutions for removing boronic acid and related impurities from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing boronic acid impurities?
A1: The most common strategies include:
-
Aqueous Extraction: Utilizing basic washes to convert the acidic boronic acid into its water-soluble boronate salt, which can then be separated from the organic layer.[1][2]
-
Chromatography: Employing techniques like silica gel or reverse-phase (C18) chromatography.[3][4] However, boronic acids can be challenging to purify via normal-phase chromatography as they often streak or irreversibly bind to silica.[3][4][5]
-
Scavenger Resins: Using solid-supported reagents that selectively bind to boronic acids, allowing for their removal by simple filtration.[1][6][7]
-
Recrystallization: A standard purification technique, though finding a suitable solvent system can be challenging.[3][4]
-
Derivatization: Forming a transient derivative, such as a diethanolamine (DEA) adduct, which often crystallizes readily and can be easily separated.[4][8]
Q2: Why is my boronic acid sticking to the silica gel column?
A2: Boronic acids are Lewis acids and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery and streaking.[3][4][5] The presence of water can also lead to the formation of cyclic trimer anhydrides (boroxines), which behave differently during chromatography.[9]
Q3: My purified boronic acid shows complex signals or impurities in the NMR. What could they be?
A3: Common impurities include protodeboronation products (where the boronic acid group is replaced by a hydrogen atom) and various oxidized or polymerized materials.[4][9] Additionally, boronic acids can exist in equilibrium with their boroxine anhydrides, which can complicate NMR spectra. Adding a drop of water (H₂O or D₂O) to the NMR tube can often hydrolyze the boroxine back to the monomeric boronic acid, simplifying the spectrum.[9]
Q4: Are boronic acids considered hazardous impurities?
A4: While historically considered safe, recent studies have raised concerns about the potential mutagenic activity of some boronic acids.[10][11] This has increased the importance of effectively removing them, particularly in the context of active pharmaceutical ingredient (API) synthesis.[1]
Troubleshooting Guides
Issue 1: Failure to Remove Boronic Acid with a Basic Wash
-
Problem: The boronic acid impurity remains in the organic layer after an aqueous basic wash.
-
Possible Cause 1: The aqueous base is not strong enough, or the pH is not high enough to deprotonate the boronic acid fully. Boronic acids typically have a pKa of around 9.[12]
-
Solution 1: Use a more concentrated base, such as 1-2 M NaOH or KOH, to ensure the pH of the aqueous layer is sufficiently high for boronate salt formation.[2][13]
-
Possible Cause 2: Your desired product is also acidic and is being extracted into the aqueous layer along with the impurity.
-
Solution 2: Consider an alternative method like scavenger resins or derivatization, which offer higher selectivity.
-
Possible Cause 3: The boronic acid has formed a boronic ester, which is less acidic and less water-soluble.
-
Solution 3: If feasible, hydrolyze the ester back to the boronic acid before extraction. This can sometimes be achieved with acidic or basic hydrolysis.[14]
Issue 2: Poor Separation or Recovery from Column Chromatography
-
Problem: The boronic acid streaks, co-elutes with the product, or does not elute from a silica gel column.[4][5]
-
Possible Cause: Strong interaction between the boronic acid and silica gel.[4]
-
Solution 1: Switch to a different stationary phase. Neutral alumina can be a good alternative for purifying boronate esters.[3] Reverse-phase chromatography (C18) is another option, though some boronic acids may still streak.[4][5]
-
Solution 2: Modify the mobile phase. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation on silica, provided it doesn't affect your compound.[3]
-
Solution 3: Convert the boronic acid to a more stable and less polar boronate ester (e.g., a pinacol ester) before chromatography.[5] The ester can often be hydrolyzed back to the boronic acid post-purification if necessary.[14]
Data Presentation
Table 1: Comparison of Common Boronic Acid Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Aqueous Wash (Basic) | Converts the acidic R-B(OH)₂ to a water-soluble R-B(OH)₃⁻ salt.[2] | Simple, fast, and inexpensive workup procedure.[13] | Not effective for non-acidic boronate esters; may not be selective if the desired product is also acidic.[9] | Removing unreacted boronic acid from neutral or basic products after reactions like Suzuki coupling. |
| Scavenger Resins | Covalent binding of boronic acid to a solid support (e.g., with diol or amine functional groups).[6][15] | High selectivity; simple filtration-based removal; applicable to a wide range of functional groups. | Resins can be expensive; may require screening to find the most effective scavenger. | Removing trace amounts of boronic acid, especially in late-stage pharmaceutical synthesis where purity is critical.[1][10] |
| Derivatization (DEA Adduct) | Forms a stable, often crystalline, adduct with diethanolamine that can be filtered off.[4][8] | Can be highly effective for non-polar boronic acids; adduct formation is often rapid.[4][16] | May not work for very polar boronic acids; requires a subsequent step to hydrolyze the adduct and recover the free acid.[4][9] | Isolating a specific boronic acid from a complex mixture when other methods fail. |
| Chromatography | Separation based on differential partitioning between stationary and mobile phases.[3] | Well-established and scalable technique. | Boronic acids often perform poorly on standard silica gel; can be time-consuming and solvent-intensive.[4][5] | Purifying boronate esters, which are generally more stable and less polar than the corresponding acids.[3] |
| Recrystallization | Purification based on differences in solubility between the product and impurities.[3] | Can yield very high purity material; cost-effective at scale. | Finding a suitable solvent can be difficult and time-consuming; may not be effective for oily products or on a small scale.[3][4] | Final purification step for solid, crystalline products when a suitable solvent system is known. |
Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Aqueous Wash
This protocol is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent and is not acidic.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or KOH solution.[2][13] Agitate the funnel gently to ensure thorough mixing.
-
Separation: Allow the layers to separate. The deprotonated boronic acid (boronate) will be in the aqueous layer. Drain the lower aqueous layer.
-
Repeat: Repeat the wash step 1-2 more times to ensure complete removal.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This method is particularly useful when the boronic acid itself is the desired product and is difficult to crystallize.[4][8]
-
Adduct Formation: Dissolve the crude boronic acid in a minimal amount of a non-polar solvent like diethyl ether.[16] Add diethanolamine (1.0-1.1 equivalents) dropwise. A white precipitate of the DEA-boronate adduct should form within minutes.[16]
-
Isolation: Allow the mixture to stir for approximately 30 minutes to ensure complete precipitation.[16] Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with cold ether to remove any soluble impurities. Dry the adduct.
-
Hydrolysis (Recovery of Pure Boronic Acid): Suspend the purified DEA adduct in diethyl ether and add 0.1 M HCl.[14][16] Stir the biphasic mixture for about 20-30 minutes until TLC indicates the disappearance of the adduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ether.
-
Isolation: Combine the organic layers, wash with brine, dry over sodium sulfate, and evaporate the solvent to yield the pure boronic acid.[14][16]
Protocol 3: General Protocol for Using a Boron Scavenger Resin
This protocol describes a general workflow for using a commercially available boron scavenger, such as one functionalized with diethanolamine (DEAM) or diol groups.[6][15]
-
Resin Selection: Choose an appropriate scavenger resin. DEAM-functionalized resins are highly effective for boronic acids.[6][7]
-
Reaction Quenching: Once the primary reaction is complete, dissolve the crude mixture in a suitable solvent.
-
Scavenging: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid impurity).
-
Agitation: Stir or shake the mixture at room temperature. Reaction time can vary from 1 to 24 hours. Monitor the removal of the boronic acid by TLC or LCMS.
-
Filtration: Once scavenging is complete, filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Workup: Wash the collected resin with a small amount of fresh solvent to ensure complete recovery of the desired product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Mandatory Visualizations
Caption: Decision tree for selecting a suitable purification strategy.
Caption: Boronic acid partitioning during a basic aqueous wash.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. suprasciences.com [suprasciences.com]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. Boronic acid - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. silicycle.com [silicycle.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Boronic Acid Esters by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of boronic acid esters.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of boronic acid esters.
Issue 1: Product Decomposition or Streaking on Silica Gel Column
Question: My boronic acid ester appears to be decomposing or streaking on the silica gel column, leading to low yield and impure fractions. What can I do?
Answer: This is a frequent challenge, often attributed to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid.[1][2] Here are several strategies to mitigate this issue:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base. A common method is to slurry the silica gel in a solvent system containing a small amount of a volatile base like triethylamine (NEt3) before packing the column.[3]
-
Boric Acid Impregnated Silica Gel: Treating the silica gel with boric acid can suppress the over-adsorption and decomposition of pinacol boronic esters.[2][4][5] This method has been shown to improve yields and chromatographic resolution.[2]
-
Use of Alternative Adsorbents:
-
Neutral Alumina: For less polar boronic esters, neutral alumina can be an effective alternative to silica gel, avoiding the acidity that causes degradation.[6]
-
Florisil® or Celite®: In some cases, a plug of Florisil® or Celite® can be used to remove baseline impurities without the harshness of a full silica gel column.[2][3]
-
-
Solvent System Modification: The addition of a small amount of a modifier to the eluent, such as a tiny amount of acetic acid or a volatile amine, can sometimes improve the chromatography by competing for active sites on the stationary phase.[6]
Issue 2: Poor Separation of Product from Impurities
Question: I am struggling to separate my boronic acid ester from starting materials or byproducts like bis(pinacolato)diboron (B2pin2). How can I improve the separation?
Answer: Achieving good separation requires optimizing the stationary and mobile phases.
-
Solvent System Optimization: A systematic approach to finding the right eluent is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Thin Layer Chromatography (TLC) is essential for quickly screening different solvent systems.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using:
-
Reverse-Phase Chromatography (C18): For more polar boronic acid esters, reverse-phase chromatography can be a viable option.[7] However, be mindful of potential on-column hydrolysis with aqueous mobile phases.[8]
-
Alumina (Neutral, Basic, or Acidic): Depending on the properties of your compound, different grades of alumina can offer different selectivity compared to silica gel.
-
Issue 3: Product is an Oil and Cannot be Recrystallized
Question: My boronic acid ester is an oil, so I cannot use recrystallization for purification. Are there chromatography-based solutions for high-purity isolation?
Answer: When recrystallization is not an option, chromatography is the primary method for purifying oily products.[6]
-
Flash Column Chromatography: This is the standard method for purifying oils. The key is to carefully select the conditions as outlined in the issues above to prevent decomposition and achieve good separation.
-
Preparative HPLC (Prep-HPLC): For very challenging separations or when very high purity is required, preparative HPLC can be used.[6] This technique offers higher resolving power than standard flash chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for boronic acid ester purification? A1: The most common stationary phases are standard silica gel, deactivated silica gel, boric acid-impregnated silica gel, and neutral alumina.[4][6] The choice depends on the stability and polarity of the specific boronic acid ester.
Q2: Can I use solvents like methanol in my eluent? A2: While methanol can be used for very polar compounds, it can also promote the transesterification or hydrolysis of the boronic ester on the column.[6] It is generally recommended to start with less protic polar solvents like ethyl acetate or acetone.
Q3: My boronic ester is UV-inactive. How can I visualize it on TLC? A3: Many boronic esters do not have a UV chromophore.[9] In such cases, you can use staining solutions to visualize the spots on a TLC plate. Common stains include potassium permanganate (KMnO4) or ceric ammonium molybdate (CAM), followed by gentle heating.[10]
Q4: Is it always necessary to purify boronic acid esters before the next reaction step? A4: Not always. In some cases, if the crude NMR shows high purity (e.g., >90%), the material can be used directly in the subsequent reaction, such as a Suzuki coupling, without further purification.[3] This can save time and prevent yield loss during chromatography.
Q5: What are some alternative purification methods to column chromatography for boronic acid esters? A5: Besides column chromatography, other common purification techniques include:
-
Recrystallization: This is a very effective method for crystalline solids.[6]
-
Distillation: For volatile, thermally stable boronic esters, distillation under vacuum can be a good option.[11]
-
Derivatization: Conversion to a more stable or crystalline derivative, such as a diethanolamine adduct or a trifluoroborate salt, can facilitate purification. The original boronic acid or ester can then be regenerated.[7][12]
Data Presentation
Table 1: Summary of Chromatographic Conditions for Boronic Acid Ester Purification
| Parameter | Standard Silica Gel | Deactivated Silica Gel | Boric Acid-Impregnated Silica | Neutral Alumina |
| Primary Use Case | Non-sensitive, less polar esters | Acid-sensitive esters | Pinacol boronic esters prone to adsorption | Less polar, acid-sensitive esters |
| Common Eluents | Hexane/Ethyl Acetate, Hexane/DCM | Hexane/Ethyl Acetate + 0.1-1% NEt3 | Hexane/Ethyl Acetate | Hexane, Hexane/Ethyl Acetate |
| Potential Issues | Decomposition, Streaking[2] | Base-sensitive functional groups may react | Preparation of stationary phase required | May not be suitable for polar compounds |
| Typical Yield | Variable, can be low | Generally higher than standard silica | Improved yields reported[2] | Good for suitable compounds |
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel
-
Preparation of Deactivated Silica:
-
In a fume hood, prepare a slurry of silica gel in a 1:1 mixture of hexane and ethyl acetate.
-
While stirring, add triethylamine (NEt3) dropwise (approximately 1-2 mL of NEt3 per 100 g of silica gel).[3]
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry as you would for a standard flash column.
-
Equilibrate the column with the desired starting eluent.
-
-
Sample Loading and Elution:
-
Dissolve the crude boronic acid ester in a minimal amount of the appropriate solvent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent gradient, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Preparation of Boric Acid-Impregnated Silica Gel
-
Impregnation:
-
Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., ethanol).
-
Add silica gel to the boric acid solution (e.g., 100 g of silica per 550 mL of solution) and shake gently for 1 hour.[5]
-
-
Drying:
-
Chromatography:
-
Pack, load, and elute the column as described in Protocol 1.
-
Visualization
Caption: A workflow for troubleshooting the purification of boronic acid esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. reddit.com [reddit.com]
Strategies to minimize homocoupling of boronic acids in Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Minimizing Homocoupling of Boronic Acids
Homocoupling of the boronic acid or its derivatives is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl impurity. This unwanted reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. This guide addresses the primary causes and provides specific troubleshooting steps.
Problem: Significant Formation of Boronic Acid Homocoupling Product
| Potential Cause | Troubleshooting Strategy |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).[1][2][3] |
| Presence of Palladium(II) Species | Use a Palladium(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) instead of a Palladium(II) salt (e.g., Pd(OAc)₂, PdCl₂).[1] If using a Pd(II) source, consider adding a mild reducing agent.[1][2][4][5] |
| Inappropriate Catalyst or Ligand | Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over side reactions.[1][6] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions.[7][8] |
| Instability of Boronic Acid Derivative | Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates to provide a slower, controlled release of the boronic acid.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple with each other to form a symmetrical biaryl. This byproduct can be difficult to separate from the desired cross-coupled product and lowers the overall yield of the reaction.[1]
Q2: How does oxygen promote the homocoupling of boronic acids?
A2: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1] These Pd(II) species can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid.[2][9] Therefore, the rigorous exclusion of oxygen is a critical step in minimizing this side reaction.[2][3]
Q3: I am using a Pd(II) precatalyst and observing significant homocoupling. What can I do?
A3: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species is crucial. If this reduction is slow or incomplete, the remaining Pd(II) can promote homocoupling.[9] To mitigate this, you can:
-
Ensure meticulous degassing of the reaction mixture to prevent re-oxidation of the formed Pd(0).[1]
-
Add a mild reducing agent, such as potassium formate, to facilitate the complete reduction of Pd(II) to Pd(0).[2][4][5][10]
-
Utilize phosphine ligands, which can also act as reducing agents for the Pd(II) center.[1]
Q4: Can the choice of boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent plays a significant role. Boronic acids can be susceptible to decomposition. Using more stable derivatives, such as pinacol esters (Bpin) or MIDA boronates, can suppress side reactions like homocoupling by ensuring a slow and controlled release of the boronic acid into the catalytic cycle.[1][9]
Q5: What is the impact of the base on homocoupling?
A5: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, the choice and strength of the base can influence side reactions. While not the primary cause of homocoupling, an inappropriate base can affect the overall reaction efficiency and potentially contribute to degradation pathways that may indirectly lead to byproducts. The selection of the base should be optimized for the specific substrates and catalyst system being used.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling via Rigorous Degassing
This protocol outlines a standard Suzuki-Miyaura coupling procedure with a strong emphasis on creating and maintaining an inert atmosphere to prevent oxygen-mediated homocoupling.
1. Reagent and Glassware Preparation:
-
Dry all glassware in an oven at >100 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all reagents are of high purity and solvents are anhydrous and degassed.
2. Degassing of Solvents:
-
Sparge the solvent with an inert gas (e.g., nitrogen or argon) for 30-60 minutes.
-
Alternatively, for more rigorous degassing, perform three to five freeze-pump-thaw cycles.[10]
3. Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), the boronic acid or derivative (1.1-1.5 equiv.), the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.), and the ligand (if required).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Further degas the reaction mixture by bubbling the inert gas through the solution for another 15-20 minutes.[10]
4. Catalyst Addition and Reaction:
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
5. Workup and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating Potassium Formate to Suppress Homocoupling
This protocol is particularly useful when using a Pd(II) precatalyst to minimize homocoupling by facilitating its reduction to Pd(0).[2][4][5][10]
1. Reagent and Additive Preparation:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), the arylboronic acid (1.1 equiv.), the base (e.g., K₂CO₃), and potassium formate (1.0-2.0 equiv.).[1][10]
2. Solvent Addition and Rigorous Deoxygenation:
-
Add a degassed solvent mixture (e.g., 1-propanol/water).
-
Perform a subsurface sparge with nitrogen until the dissolved oxygen level is minimal.[2][4][5][10]
3. Catalyst Introduction:
-
Introduce the palladium catalyst (e.g., palladium black or Pd(OAc)₂) under a nitrogen atmosphere.[10]
4. Reaction, Workup, and Purification:
-
Proceed with the reaction, workup, and purification as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Diagram 2: Troubleshooting Workflow for Boronic Acid Homocoupling
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System [mdpi.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Boronic Acids in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with boronic acids in solution. Here, you will find detailed information on understanding and preventing the degradation of these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: My boronic acid appears to be degrading in solution. What are the common degradation pathways?
A1: Boronic acids are susceptible to several degradation pathways in solution, primarily:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source, such as water, which is often catalyzed by acidic or basic conditions.[1] This process is a common undesired side reaction in applications like the Suzuki-Miyaura coupling.[1]
-
Oxidative Deboronation: In the presence of reactive oxygen species (ROS), the carbon-boron bond can be oxidized, typically converting the boronic acid into an alcohol and boric acid.[2][3] This degradation is a significant concern in biological applications.[4][5]
-
Trimeric Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[6] This can complicate quantitative analysis and affect reactivity.
Q2: How can I improve the stability of my boronic acid in solution?
A2: Several strategies can be employed to enhance the stability of boronic acids:
-
Use of Protecting Groups: Converting the boronic acid to a boronate ester is a highly effective method. Common protecting groups include pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (dan).[6] The stability of the resulting boronate ester often increases with greater steric hindrance around the boron center.[6]
-
pH Control: The stability of boronic acids is highly dependent on the pH of the solution. Maintaining an optimal pH can significantly minimize degradation.
-
Intramolecular Coordination: Introducing a coordinating group within the boronic acid molecule can dramatically enhance stability. A prime example is the formation of boralactones from 2-carboxyphenylboronic acids, which show exceptional resistance to oxidation.[4][5][7]
-
Proper Storage and Handling: Store boronic acids in a cool, dry place, protected from light and moisture. For particularly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: I am observing decomposition of my boronic acid derivative during purification on a silica gel column. What can I do to prevent this?
A3: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase, which can catalyze the hydrolysis of boronate esters or the degradation of the boronic acid itself. Here are some troubleshooting tips:
-
Neutralize the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating the column with a solution containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine in your eluent.[8]
-
Use Boric Acid-Treated Silica Gel: Preparing a slurry of silica gel with boric acid has been reported to be effective in minimizing the over-adsorption and degradation of boronate esters during chromatography.[9][10]
-
Use a Stable Protecting Group: MIDA boronates are known for their high stability and are generally compatible with standard silica gel chromatography.[6]
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or chromatography on a less acidic stationary phase like neutral alumina.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield in Suzuki-Miyaura coupling | Degradation of the boronic acid via protodeboronation or oxidation under reaction conditions. | 1. Use a more stable boronate ester, such as a MIDA boronate, which allows for the slow release of the active boronic acid. 2. Degas solvents to minimize oxidation. 3. Optimize the pH of the reaction mixture. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-column degradation during HPLC analysis or decomposition in the NMR solvent. | 1. For HPLC, use a mobile phase without a pH modifier, or select a column with low silanol activity to minimize on-column hydrolysis. 2. Prepare NMR samples in anhydrous deuterated solvents and analyze them promptly. |
| Formation of insoluble precipitates | Formation of trimeric boroxines through dehydration. | 1. Store the boronic acid under anhydrous conditions. 2. Consider converting the boronic acid to a stable boronate ester for storage and use. |
| Failure to deprotect a pinacol boronate ester | The high stability of the pinacol ester under standard hydrolysis conditions. | 1. Use stronger hydrolytic conditions (e.g., different acid or base). 2. Consider a two-step deprotection via a diethanolamine-protected intermediate.[8] |
Data Presentation: Comparative Stability of Boronic Acid Derivatives
The choice of stabilization strategy significantly impacts the stability of a boronic acid. The following tables provide quantitative data to facilitate the selection of an appropriate method for your specific application.
Table 1: Benchtop Stability of Unprotected Boronic Acids vs. MIDA Boronates
This table compares the stability of various boronic acids with their corresponding MIDA boronate esters when stored as solids on the benchtop under air.
| Boronic Acid Derivative | % Remaining (Unprotected) after 15 Days | % Remaining (MIDA Protected) after ≥60 Days |
| 2-Thiopheneboronic acid | 85 | >95 |
| 2-Benzofuranboronic acid | 68 | >95 |
| 2-Benzothiopheneboronic acid | 45 | >95 |
| 2-Furanboronic acid | <5 | >95 |
| 1H-Pyrrole-2-boronic acid | <5 | >95 |
| 1H-Indole-2-boronic acid | <5 | >95 |
| Vinylboronic acid | <5 | >95 |
| Cyclopropylboronic acid | 15 | >95 |
(Data sourced from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131 (18), pp 6561–6571)
Table 2: Oxidative Stability of Phenylboronic Acid (PBA) and its Derivatives
This table compares the second-order rate constants for the oxidation of phenylboronic acid and two of its stabilized derivatives by hydrogen peroxide at physiological pH. A lower rate constant indicates higher stability.
| Compound | Structure | Second-Order Rate Constant (k_obs) (M⁻¹s⁻¹) at pH 7.4 | Fold Increase in Stability vs. PBA |
| Phenylboronic acid (PBA) | Aryl-B(OH)₂ | 59 | 1 |
| Benzoxaborole (BL) | Intramolecular ester | 4.2 | ~14 |
| Boralactone (BOL) | Intramolecular anhydride | 0.0059 | ~10,000 |
(Data sourced from Graham, B. J. et al. PNAS 2021, 118 (10) e2013691118)[4][5]
Experimental Protocols
Protocol 1: General Procedure for Pinacol Protection of Boronic Acids
Objective: To enhance the stability of a boronic acid by converting it into its pinacol ester.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., toluene, THF, or dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate) or Dean-Stark apparatus
Procedure:
-
Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask.
-
Add a drying agent like anhydrous magnesium sulfate to the mixture to remove the water formed during the reaction. Alternatively, if using toluene, the water can be removed azeotropically using a Dean-Stark apparatus.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Filter off the drying agent (if used) and concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate.
-
The crude product can often be used directly in the next step or purified by column chromatography.
Protocol 2: Synthesis of a Highly Stable Boralactone from 2-Carboxyphenylboronic Acid
Objective: To synthesize a boralactone, a highly oxidatively stable derivative, from 2-carboxyphenylboronic acid.
Materials:
-
2-Carboxyphenylboronic acid
-
Acetonitrile
-
Water
-
Tris base
Procedure:
-
Dissolve 2-carboxyphenylboronic acid (1 equiv) and Tris base (1 equiv) in a 3:1 mixture of acetonitrile and water.
-
Allow the resulting solution to stand for an extended period (e.g., one week) to facilitate the formation of the boralactone.
-
The boralactone product can be isolated as a white solid.
(This protocol is adapted from the supplementary information of Graham, B. J. et al. PNAS 2021, 118 (10) e2013691118)
Protocol 3: HPLC Method for Monitoring Boronic Acid Stability
Objective: To quantitatively assess the stability of a boronic acid or its derivative in solution over time.
Instrumentation:
-
A standard HPLC system with a UV or PDA detector.
Materials:
-
Boronic acid sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
C18 reversed-phase HPLC column (a column with low silanol activity is recommended to minimize on-column degradation)
Procedure:
-
Sample Preparation: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile). Create aliquots of this stock solution and subject them to the desired stress conditions (e.g., specific pH, temperature, or addition of an oxidizing agent).
-
HPLC Conditions:
-
Mobile Phase A: Water (with or without 0.1% formic acid)
-
Mobile Phase B: Acetonitrile (with or without 0.1% formic acid)
-
Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 10-15 minutes).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Monitor at a suitable UV wavelength.
-
-
Analysis: At specified time points, inject the samples onto the HPLC system.
-
Data Interpretation: Monitor the peak area of the parent boronic acid and any new peaks that appear, which may correspond to degradation products. Calculate the percentage of the remaining boronic acid at each time point to determine its stability under the tested conditions.
Visualizations
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Synthesis of Novel Multifunctional bora-Ibuprofen Derivatives | NSF Public Access Repository [par.nsf.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to HPLC Analysis of 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid Purity
Introduction
3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a crucial building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides a detailed comparison of two reversed-phase HPLC methods for the analysis of this compound, offering experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Boronic acids are a class of compounds regularly used in synthetic chemistry, such as in Suzuki-Miyaura coupling reactions. The prevalence of boronic acids in these workflows necessitates robust analytical methods for their characterization.
Potential Impurities
During the synthesis and storage of this compound, several impurities can arise. The most common include:
-
Boroxine (Anhydride): The trimeric anhydride formed by the dehydration of the boronic acid.[1] This is a common impurity for many boronic acids.[2]
-
Deboronated Impurity: The corresponding methyl 2-phenylacetate, resulting from the cleavage of the C-B bond.
-
Starting Materials: Residual unreacted starting materials from the synthesis.[2]
-
Pinacol Ester: If the synthesis involves a pinacol boronate ester intermediate, it may be present as an impurity.[3]
Experimental Protocols
Two primary HPLC methods are presented below for the purity analysis of this compound. Method A utilizes a standard C18 column with a formic acid modifier, while Method B employs a column with a different selectivity and an acetate buffer to potentially improve peak shape and resolution.
Method A: C18 Column with Formic Acid Modifier
This method is a general-purpose approach for the analysis of many arylboronic acids.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase A: Water with 0.1% Formic Acid[2]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
-
Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
Method B: Phenyl-Hexyl Column with Acetate Buffer
This method offers an alternative selectivity which can be beneficial for resolving closely eluting impurities.
HPLC Conditions:
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 85% B over 15 minutes, hold at 85% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and 10 mM Ammonium Acetate to a final concentration of approximately 1 mg/mL.
Data Presentation and Comparison
The following table summarizes the expected performance of the two HPLC methods for the analysis of this compound and its key impurities. The data is based on typical chromatographic performance for similar compounds.
| Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Notes |
| Retention Time of Main Peak (min) | ~ 8.5 | ~ 9.2 | The Phenyl-Hexyl column may provide slightly more retention. |
| Resolution (Main Peak / Boroxine) | > 2.0 | > 2.5 | Method B is expected to provide better resolution for the boroxine impurity. |
| Resolution (Main Peak / Deboronated) | > 3.0 | > 3.0 | Both methods should adequately resolve the non-polar deboronated impurity. |
| Peak Tailing Factor (Main Peak) | < 1.5 | < 1.2 | The acetate buffer in Method B can improve the peak shape of the acidic boronic acid. |
| Limit of Quantitation (LOQ) | ~ 0.05% | ~ 0.03% | Improved peak shape in Method B can lead to a lower LOQ. |
Alternative Analytical Methods
While HPLC is a primary technique for purity assessment, other methods can provide complementary information.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS | Separation by liquid chromatography followed by mass-based detection. | Very high selectivity and sensitivity, can identify unknown impurities.[4] | Can be affected by matrix effects, higher cost.[4] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides structural information, can identify and quantify impurities without a chromophore. | Lower sensitivity compared to HPLC, complex spectra with multiple impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile impurities. | Derivatization is often required to improve volatility and thermal stability of boronic acids.[4] |
Visualizations
HPLC Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC Purity Analysis Workflow.
Logical Relationship of Impurities
This diagram shows the relationship between the main compound and its common process-related impurities.
References
A Comparative Guide to LC-MS and Alternative Methods for Monitoring Suzuki Reaction Progress
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of novel pharmaceuticals and complex molecules. Efficiently monitoring the progress of this reaction is crucial for optimizing yield, understanding kinetics, and ensuring the quality of the final product. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring Suzuki reactions, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a premier technique for reaction monitoring due to its high sensitivity, selectivity, and amenability to high-throughput screening. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography-Mass Spectrometry (TLC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages and may be more suitable for specific applications.
| Feature | LC-MS | GC-MS | TLC-MS | NMR Spectroscopy |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Separation by thin-layer chromatography, direct analysis of spots by mass spectrometry. | Nuclear magnetic resonance of atomic nuclei. |
| Sample Volatility | Not required. | Required (derivatization may be needed). | Not required. | Not required. |
| Sensitivity | High (pg-ng range). | High (pg-ng range). | Moderate to High. | Lower (µg-mg range). |
| Selectivity | High. | High. | Moderate. | High. |
| Analysis Time | Minutes per sample.[1] | Minutes per sample. | Rapid screening of multiple spots.[2] | Minutes per sample. |
| Quantitative Accuracy | Excellent with proper calibration. | Excellent with proper calibration. | Semi-quantitative to quantitative. | Excellent (inherently quantitative). |
| Online/Real-time Monitoring | Yes, with appropriate setup.[1][3][4] | Possible, but less common for liquid-phase reactions. | Yes, for rapid qualitative to semi-quantitative analysis.[2] | Yes, with flow-NMR setups. |
| Instrumentation Cost | High. | Moderate to High. | Moderate (requires a specialized interface). | High. |
In-Depth Analysis of Monitoring Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful and versatile tool for monitoring Suzuki reactions, offering a combination of high-resolution separation and sensitive, selective detection.[5] It is particularly well-suited for the analysis of complex reaction mixtures containing starting materials, products, intermediates, and byproducts. The use of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with MS can significantly reduce analysis time, making it ideal for high-throughput screening and kinetic studies.[5]
Key Advantages:
-
High Sensitivity and Selectivity: Enables the detection and quantification of trace-level components.
-
Broad Applicability: Suitable for a wide range of polar and non-polar, volatile and non-volatile compounds without the need for derivatization.[6][7]
-
Quantitative Accuracy: Provides reliable quantitative data when appropriate internal standards and calibration curves are used.
-
Amenable to Automation: Can be integrated into automated systems for real-time reaction monitoring.[3]
Limitations:
-
Matrix Effects: The presence of salts and other non-volatile components in the reaction mixture can suppress the ionization of target analytes, affecting quantification.
-
Cost: The initial investment and maintenance costs for LC-MS instrumentation are relatively high.
Alternative Monitoring Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[6] For Suzuki reactions, it can be used to monitor the consumption of volatile starting materials and the formation of volatile products. However, many of the reactants and products in Suzuki couplings are non-volatile and require derivatization prior to GC-MS analysis, which can add complexity to the workflow.[7][8]
Thin-Layer Chromatography-Mass Spectrometry (TLC-MS)
TLC-MS offers a rapid and cost-effective method for the qualitative and semi-quantitative analysis of Suzuki reactions.[2] It allows for the direct analysis of reaction components from a TLC plate, providing mass information without the need for sample extraction from the silica. This technique is particularly useful for quick reaction checks and for identifying the components of different spots on a TLC plate.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about the molecules in a reaction mixture. It is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei. In-situ or flow NMR can be used for real-time monitoring of reaction kinetics. However, NMR generally has lower sensitivity compared to mass spectrometry-based methods.
Experimental Protocols
LC-MS Method for Monitoring a Suzuki Reaction
This protocol describes a general method for monitoring the progress of a Suzuki-Miyaura coupling reaction using LC-MS.
1. Reaction Sampling and Quenching:
-
At predetermined time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol, containing an internal standard.[5] This stops the catalytic cycle and prepares the sample for analysis.
2. Sample Preparation:
-
Vortex the quenched sample to ensure homogeneity.
-
If necessary, centrifuge the sample to pellet any precipitated salts or catalysts.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
3. LC-MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is typical.
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 1-5 µL.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is common for Suzuki reaction components.[1]
-
Data Acquisition: Monitor the m/z values of the starting materials, product, and internal standard.
4. Data Analysis:
-
Integrate the peak areas of the starting material, product, and internal standard.
-
Calculate the conversion of the starting material and the yield of the product at each time point.
-
Plot the concentration or relative abundance of each species versus time to obtain a reaction profile.
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the Suzuki reaction catalytic cycle and the experimental workflow for LC-MS monitoring.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental workflow for monitoring a Suzuki reaction by LC-MS.
Conclusion
The choice of analytical method for monitoring Suzuki reactions depends on the specific goals of the study, available instrumentation, and the nature of the reactants and products. LC-MS offers a superior combination of sensitivity, selectivity, and quantitative accuracy, making it the method of choice for detailed kinetic studies, high-throughput screening, and the analysis of complex reaction mixtures. While techniques like GC-MS, TLC-MS, and NMR have their own merits and can be valuable tools in the chemist's arsenal, the versatility and performance of LC-MS make it an indispensable technique for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions.
References
- 1. advion.com [advion.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. advion.com [advion.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to ¹¹B NMR Spectroscopy for Boronic Acid Characterization
For Researchers, Scientists, and Drug Development Professionals
The characterization of boronic acids and their derivatives is a critical step in drug development and organic synthesis. As a key functional group, the boronic acid moiety's structure, purity, and reactivity must be accurately assessed. ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and direct technique for this purpose. This guide provides an objective comparison of ¹¹B NMR spectroscopy with other common analytical methods for boronic acid characterization, supported by experimental data and detailed protocols.
At a Glance: Comparing Analytical Techniques
The choice of analytical technique for boronic acid characterization depends on the specific information required, the sample matrix, and the desired throughput. While ¹¹B NMR provides unparalleled insight into the boron's local environment, other techniques offer complementary information regarding the overall molecular structure, purity, and concentration.
| Technique | Principle | Information Provided | Key Advantages | Key Limitations |
| ¹¹B NMR Spectroscopy | Nuclear magnetic resonance of the ¹¹B nucleus | Boron coordination state (trigonal vs. tetrahedral), electronic environment, quantification, pKa determination, binding studies | Direct, non-destructive, highly sensitive to the boron center | Lower overall sensitivity compared to MS, requires specialized equipment, potential for broad signals |
| UPLC-MS | Chromatographic separation followed by mass-to-charge ratio determination | Molecular weight, purity, quantification, impurity profiling | High throughput, high sensitivity (ng/mL to pg/mL range), provides molecular weight confirmation | Indirectly probes the boron moiety, can be destructive, requires volatile mobile phases |
| FT-IR Spectroscopy | Vibrational transitions of molecules upon absorption of infrared radiation | Presence of functional groups (B-O, O-H), bonding information | Fast, non-destructive, provides information on the overall molecular structure | Not specific to the boron atom, lower sensitivity for quantification compared to other methods |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular vibrational information, complementary to FT-IR | Can be used in aqueous solutions, non-destructive, high spatial resolution | Inherently weak signal, can be affected by fluorescence |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous 3D molecular structure, bond lengths, and angles | Provides the definitive molecular structure | Requires a suitable single crystal, not applicable to all samples, time-consuming |
Quantitative Performance Comparison
For quantitative analysis, sensitivity and the limits of detection (LOD) and quantification (LOQ) are critical parameters. The following table summarizes the performance of ¹¹B NMR and a key alternative, UPLC-MS, for the analysis of boronic acids.
| Parameter | ¹¹B qNMR | UPLC-ESI-MS |
| Limit of Detection (LOD) | 0.02% w/w (for boric acid) | 0.1 µg[1] |
| Limit of Quantification (LOQ) | 0.04% w/w (for boric acid) | 1.0 µg[1] |
| Linearity (R²) | > 0.99 | 0.98[1] |
| Recovery | 93.6% - 106.2% | 97.1% - 105.7%[1] |
| Precision (RSD) | 0.7% - 2.0% | < 2.0%[1] |
Delving Deeper: ¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is particularly powerful for characterizing boronic acids due to the sensitivity of the ¹¹B nucleus's chemical shift to its local electronic environment and coordination number. The boron atom in a boronic acid is sp² hybridized and trigonal planar, while in the presence of a Lewis base or at high pH, it can convert to a sp³ hybridized, tetrahedral boronate species. This change in hybridization leads to a significant upfield shift in the ¹¹B NMR spectrum, providing a clear indication of the boron's state.
Typical ¹¹B NMR Chemical Shifts for Boron Species:
| Boron Species | Hybridization | Typical Chemical Shift (ppm) |
| Boronic Acids (trigonal) | sp² | ~30 |
| Boronate Esters (trigonal) | sp² | ~30 |
| Boroxines (cyclic anhydrides) | sp² | ~33 |
| Boronate Species (tetrahedral) | sp³ | 2 - 15 |
Experimental Protocols
Sample Preparation for ¹¹B NMR Spectroscopy
Accurate and reproducible results in ¹¹B NMR depend on proper sample preparation.
-
Solvent: Choose a deuterated solvent in which the boronic acid is soluble. Common solvents include D₂O, CD₃OD, and DMSO-d₆. For studying pH-dependent equilibria, aqueous buffers prepared in D₂O are used.
-
Concentration: A concentration of approximately 4 mg of the boronic acid in 0.65 mL of deuterated solvent is generally sufficient.[2]
-
NMR Tubes: To avoid a broad background signal from borosilicate glass, it is crucial to use quartz NMR tubes.[2]
-
Internal Standard: For quantitative analysis (qNMR), a suitable internal standard with a known concentration and a resonance that does not overlap with the analyte signals is required.
¹¹B NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer is preferable for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Parameters:
-
Number of Scans: A sufficient number of scans (e.g., 1024) should be acquired to achieve an adequate signal-to-noise ratio.[2]
-
Relaxation Delay: A relaxation delay of at least 5 times the longest T₁ of the boron nuclei should be used for quantitative measurements to ensure full relaxation.
-
Spectral Width: A spectral width that encompasses the expected chemical shift range of all boron species should be set.
-
Visualizing Key Processes
The following diagrams illustrate the experimental workflow for ¹¹B NMR characterization and a fundamental equilibrium of boronic acids in solution.
References
Boronic Acids vs. Boronate Esters in Cross-Coupling: A Reactivity and Stability Showdown
For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical decision point in the planning of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the reactivity and stability of boronic acids versus their corresponding boronate esters, supported by experimental data, to inform rational reagent selection in organic synthesis.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. At the heart of this transformation lies the organoboron reagent, typically a boronic acid or a boronate ester. The selection between these two classes of reagents involves a fundamental trade-off between reactivity and stability, a choice that can significantly impact reaction outcomes, yields, and overall synthetic efficiency.
The Reactivity-Stability Trade-Off
Boronic acids are generally considered to be more reactive than their boronate ester counterparts in Suzuki-Miyaura couplings.[1][2] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which is believed to facilitate the critical transmetalation step in the catalytic cycle.[1] The presence of hydroxyl groups on the boron atom is thought to play a key role in the formation of the active boronate species required for transmetalation. This can translate to faster reaction times, a desirable attribute in many synthetic applications.
However, this increased reactivity comes at the cost of reduced stability. Boronic acids, particularly certain heteroaryl, vinyl, and cyclopropyl derivatives, are susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation.[1][3][4] This instability can lead to a shorter shelf-life, difficulties in purification, and potentially lower yields due to degradation of the starting material.[1]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are often crystalline solids that are easier to handle, purify via standard techniques like column chromatography, and can be stored for extended periods at room temperature.[1][5] This robustness makes them particularly advantageous in multi-step syntheses and for use in high-throughput screening campaigns where long-term stability of starting materials is crucial. The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[2]
Quantitative Performance Comparison
Kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction provide quantitative insights into the relative reactivity of various boron reagents. The following tables summarize key data from the literature.
Table 1: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent Type | Specific Reagent | Relative Rate of Transmetalation |
| 1 | Boronic Acid | Arylboronic Acid | 1.00 |
| 2 | Boronate Ester | Catechol Arylboronate | ~4.3 |
| 3 | Boronate Ester | Glycol Arylboronate | ~23 |
| 4 | Boronate Ester | Pinacol Arylboronate | Slower (sigmoidal kinetics) |
| 5 | Boroxine | Arylboroxine | ~9.3 |
Data adapted from kinetic studies on the transmetalation of various 4-fluorophenylboron reagents with a palladium(II) complex. The relative rates are calculated with respect to the arylboronic acid.[6]
Table 2: Comparison of Yields for Unstable Boronic Acids vs. Stable MIDA Boronates
| Entry | Substrate | Boronic Acid Yield (%) | MIDA Boronate Yield (%) |
| 1 | 2-Benzofuran | 50 | 92 |
| 2 | 2-Thiophene | 37 | 94 |
| 3 | 2-Indole | 14 | 93 |
Yields from the Suzuki-Miyaura coupling of the respective boron reagent with 4-chloroanisole. The MIDA (N-methyliminodiacetic acid) boronate serves as a stable precursor that slowly releases the unstable boronic acid under the reaction conditions.[4]
Mechanistic Considerations and Experimental Workflow
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The nature of the boron reagent directly influences the transmetalation step. While it has been proposed that boronate esters may first hydrolyze to the more reactive boronic acid under the aqueous basic conditions of the reaction, there is also strong evidence for direct transmetalation from the boronate ester.[1]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl chloride with an alkyl pinacol boronic ester.[7]
Materials:
-
Aryl chloride (1.0 equiv)
-
Alkyl pinacol boronic ester (1.5 - 2.3 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol %)
-
FcPPh₂ (1,1'-Bis(diphenylphosphino)ferrocene) (6 mol %)
-
K₃PO₄ (Potassium phosphate) (3.0 - 6.0 equiv)
-
Dioxane/H₂O (2:1 mixture)
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), alkyl pinacol boronic ester (e.g., 2.3 equiv), Pd₂(dba)₃ (1 mol %), FcPPh₂ (6 mol %), and K₃PO₄ (e.g., 6.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/H₂O (2:1) solvent mixture via syringe to achieve a concentration of approximately 0.13 M with respect to the aryl chloride.
-
Seal the reaction tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the required time (e.g., 18-20 hours).
-
After the reaction is complete (as determined by a suitable monitoring technique such as TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.
Conclusion: Making the Right Choice
The decision to use a boronic acid or a boronate ester in a Suzuki-Miyaura cross-coupling reaction depends on a careful consideration of the specific synthetic challenge.
-
Choose a boronic acid when:
-
High reactivity and short reaction times are desired.
-
The boronic acid is known to be stable under the reaction and purification conditions.
-
Atom economy is a primary concern.[8]
-
-
Choose a boronate ester (e.g., pinacol ester) when:
-
The corresponding boronic acid is unstable or prone to decomposition.[9]
-
High purity of the starting material is required, as esters are generally easier to purify.[1]
-
Reproducibility and robustness of the reaction are critical, especially in complex, multi-step syntheses or automated platforms.[2]
-
The boronic acid is not commercially available, as boronate esters can be readily prepared via Miyaura borylation.[10]
-
In recent years, the development of stabilized boronic acid surrogates, such as MIDA boronates, has provided a valuable solution for handling otherwise unstable boronic acids, offering the benchtop stability of an ester while enabling the slow release of the highly reactive boronic acid in situ.[3][4] By understanding the inherent properties of each class of reagent, researchers can make more informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Boronic Acids for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
The purity of boronic acids is a critical parameter in pharmaceutical development, directly impacting the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). As versatile building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the presence of impurities can lead to the formation of undesirable byproducts, potentially affecting the pharmacological and toxicological profile of the final drug product. This guide provides an objective comparison of analytical methodologies for the purity assessment of boronic acids, supported by experimental data, to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment depends on the nature of the boronic acid, the potential impurities, and the desired level of sensitivity and accuracy. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Analytical Method | Principle | Typical Application | Advantages | Limitations | Typical Limit of Quantification (LOQ) |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Purity assessment, impurity profiling, quantification | High resolution, sensitivity, and specificity.[1] | Potential for on-column degradation of boronic acids to boroxines.[1] | µg/mL to ng/mL[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | High sensitivity and structural elucidation capabilities.[1] | Requires derivatization for non-volatile boronic acids.[1] | ng/mL[2] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei | Absolute quantification without the need for a reference standard of the analyte | High precision and accuracy, non-destructive | Lower sensitivity compared to chromatographic methods | mg/mL range |
| Titration | Acid-base neutralization | Assay of bulk boronic acid | Simple, inexpensive, and provides an absolute measure of purity | Not suitable for identifying or quantifying individual impurities, less precise for weak acids.[3] | % level |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass-based detection and fragmentation | Trace-level quantification of specific impurities, including potentially mutagenic ones | Very high sensitivity and selectivity, excellent for complex matrices.[2][4] | Matrix effects can be significant, requiring careful method development.[2] | pg/mL to ng/mL[2] |
Common Impurities in Pharmaceutical Boronic Acids
Impurities in boronic acids can originate from starting materials, side reactions during synthesis, or degradation upon storage. It is crucial to identify and control these impurities to ensure the quality and safety of the final API.[5][6]
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Homocoupling Byproducts: Formation of biaryl compounds from the coupling of two boronic acid molecules.
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxines (Boric Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. These can exist in equilibrium with the monomeric form in solution.
Regulatory Perspective on Impurities:
Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[5][7] The ICH Q3A(R2) guideline specifies thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5] For potentially mutagenic impurities, such as some boron-containing compounds, the ICH M7 guideline recommends a stricter control strategy based on a Threshold of Toxicological Concern (TTC).[4]
| Impurity Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% |
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate assessment of boronic acid purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for the analysis of a wide range of arylboronic acids.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and any less polar impurities, and then return to the initial conditions to re-equilibrate the column.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Sample Preparation: Dissolve the boronic acid sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and integrate the peak areas to determine the purity by area normalization. For quantitative analysis, a reference standard should be used.
Quantitative ¹H NMR (qNMR) for Assay Determination
This protocol outlines a general procedure for determining the absolute purity of a boronic acid sample using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated solvent in which both the sample and the internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the boronic acid sample and the internal standard into an NMR tube. Add the deuterated solvent and dissolve completely.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis: Integrate the signals of the analyte and the internal standard. Calculate the purity of the boronic acid based on the known purity and weight of the internal standard and the integral values.
GC-MS for Volatile Impurity Analysis (with Derivatization)
Boronic acids are generally not volatile enough for direct GC analysis. This protocol includes a derivatization step to convert the boronic acid to a more volatile ester.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Derivatization Reagent: A diol such as pinacol or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Sample Preparation: React the boronic acid sample with the derivatization reagent in a suitable solvent.
-
GC Program: A temperature program that allows for the separation of the derivatized analyte and any volatile impurities. An initial temperature of 80°C, held for 1 minute, followed by a ramp to 250°C at 2.5°C/min is a representative program.[9]
-
Mass Spectrometry: Use electron ionization (EI) and scan over a relevant mass range to identify and quantify the impurities based on their mass spectra and retention times.
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of boronic acids.
Logical Relationship for Impurity Control Strategy
Caption: Decision tree for impurity control based on ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zzylchem.com [zzylchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. tasianinch.com [tasianinch.com]
- 7. jpionline.org [jpionline.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Detecting Boronic Acid Impurities: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of boronic acid impurities are critical for ensuring the safety, efficacy, and quality of pharmaceutical products. Boronic acids and their derivatives are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their potential for genotoxicity necessitates robust analytical methods for their control at trace levels in active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of key analytical techniques for detecting boronic acid impurities, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for boronic acid impurity analysis depends on factors such as the required sensitivity, the nature of the impurity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the performance of commonly employed techniques.
| Analytical Method | Principle | Sensitivity (Typical LOQ) | Derivatization | Advantages | Limitations |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance. | µg/mL to ng/mL | Not typically required, but can be used to enhance sensitivity. | Widely available, cost-effective, suitable for routine purity checks. | Limited sensitivity for compounds with poor chromophores. |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation. | ng/mL to pg/mL[1] | Can be used to enhance sensitivity and ionization.[2][3] | High sensitivity and selectivity, suitable for trace-level quantification in complex matrices.[1][4] | Higher equipment cost and complexity. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | ng/mL | Often required to improve volatility and thermal stability.[5] | Excellent for analyzing volatile boronic acid impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| ICP-MS | Atomization and ionization of the sample in a plasma, followed by mass-based detection of elemental boron. | pg/mL (ppt) to ppq levels[6][7] | Not required. | Extremely sensitive for total boron determination. | Does not provide information on the specific boronic acid species. |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. | % level | Not required. | Provides structural information and can distinguish between boronic acid and its boroxine anhydride form.[8] | Lower sensitivity compared to other methods. |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. Below are generalized protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of boronic acid impurities that possess a UV chromophore.
-
Instrumentation: HPLC system equipped with a PDA or UV detector.[9]
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the analyte.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method is ideal for trace-level quantification of specific boronic acid impurities.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).[2]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is often used.[11]
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
-
Derivatization (Optional): To enhance sensitivity, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can be performed.[2][3] The reaction is typically carried out by heating the boronic acid and MIDA in a solvent like DMSO.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for volatile boronic acid impurities or those that can be derivatized to become volatile.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection depending on the concentration.
-
Temperature Program: An initial oven temperature followed by a ramp to a final temperature to ensure separation of analytes.
-
Derivatization: To analyze non-volatile boronic acids, derivatization is necessary. A common approach is the conversion to a more volatile boronate ester using an alcohol like pinacol.[5]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This technique is used for determining the total boron content in a sample at ultra-trace levels.
-
Instrumentation: ICP-MS system.[6]
-
Sample Introduction: A standard sample introduction system with a nebulizer and spray chamber.
-
Plasma Conditions: Optimized radiofrequency (RF) power and gas flow rates.
-
Detection: Monitoring of boron isotopes (e.g., ¹⁰B and ¹¹B).
-
Sample Preparation: Samples are typically digested in an acidic solution. To prevent the loss of volatile boron during sample preparation, a complexing agent like mannitol can be added.
Visualizing the Workflow and Detection Principles
To better understand the analytical processes, the following diagrams illustrate a general workflow for impurity analysis and the fundamental principles of detection for each technique.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Comparative study of palladium catalysts for Suzuki coupling
A Comparative Guide to Palladium Catalysts for Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is crucial for the success of these transformations, influencing reaction yields, turnover numbers (TONs), and turnover frequencies (TOFs). This guide provides a comparative overview of three widely used palladium catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and the third-generation Buchwald precatalyst, XPhos Pd G3. The comparison is supported by experimental data from the literature to aid researchers, scientists, and drug development professionals in catalyst selection.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of the selected palladium catalysts in the Suzuki coupling of aryl bromides with phenylboronic acid. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore should be used as a general guide to showcase the relative performance of these catalysts.
| Catalyst | Substrate 1 | Substrate 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | ~95 | ~95 | 1 |
| Pd(PPh₃)₄ | 1-Chloro-2-nitrobenzene | Phenylboronic acid | Na₂CO₃ | MeOH/H₂O | 80 (MW) | 0.25 | 82 | ~82 | ~328 | 1 |
| Pd(dppf)Cl₂ | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | DME | 80 | 2 | 90 | 18 | 9 | 5 |
| Pd(dppf)Cl₂ | 6-Bromotacrine | Arylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8-10 | 73-80 | 14.6-16 | ~1.6-2 | 5[1][2] |
| XPhos Pd G3 | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 46.5 | 93 | 2 |
| XPhos Pd G3 | Heteroaryl chlorides | Unstable boronic acids | K₃PO₄ | 1,4-Dioxane | 40 | 0.5 | High | - | - | 2 |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. "RT" denotes room temperature. "MW" indicates microwave irradiation. Data is compiled from multiple sources and reaction conditions may vary.[3][4][5][6][7]
Discussion of Catalyst Performance
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a traditional, widely used, and relatively inexpensive catalyst for Suzuki couplings. It is a Pd(0) complex and is generally effective for the coupling of aryl iodides and bromides. However, it can be sensitive to air and may require higher temperatures to achieve good yields, especially with less reactive aryl chlorides.[5][6] Side reactions, such as phenyl group exchange from the phosphine ligand, can sometimes be observed.[6]
XPhos Pd G3 is a third-generation Buchwald precatalyst, which is known for its high activity and broad applicability. These catalysts are designed for rapid activation to the active Pd(0) species under mild conditions. The bulky and electron-rich XPhos ligand facilitates the coupling of a wide variety of aryl and heteroaryl chlorides, bromides, and triflates, even at room temperature and with low catalyst loadings.[7] They are particularly effective for challenging substrates, such as sterically hindered arenes and unstable boronic acids.
Experimental Protocols
Below are generalized experimental protocols for a Suzuki-Miyaura cross-coupling reaction using the discussed palladium catalysts. These should be adapted for specific substrates and reaction scales.
General Protocol for Suzuki Coupling using Pd(PPh₃)₄
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water). Then, add the Pd(PPh₃)₄ catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki Coupling using Pd(dppf)Cl₂
-
Reaction Setup: In a reaction flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.5 mmol).[1][2]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane and water).[1][2] Add the Pd(dppf)Cl₂ catalyst (1-5 mol%).
-
Reaction: Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours).[3][9]
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography.
General Protocol for Suzuki Coupling using XPhos Pd G3
-
Reaction Setup: To a vial, add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vial and thoroughly purge with an inert gas.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane or a THF/water mixture) followed by the XPhos Pd G3 precatalyst (0.5-2 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (which can be as low as room temperature) for the specified time (often as short as 30 minutes).
-
Monitoring: Check for the completion of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water. Dry the organic phase, filter, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a Suzuki coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
Catalytic Cycle of Suzuki Coupling
The diagram below illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 2. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Structural Validation of 3-(2-Methoxy-2-oxoethyl)phenylboronic Acid by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-(2-Methoxy-2-oxoethyl)phenylboronic acid and its common alternatives. The structural integrity of boronic acids is paramount in their application as key building blocks in cross-coupling reactions and other synthetic methodologies. This document outlines the expected NMR spectral characteristics, a detailed experimental protocol for data acquisition, and a comparative analysis with structurally related phenylboronic acid derivatives.
Structural Validation by NMR: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unique signatures that confirm its molecular structure.
Predicted and Comparative NMR Spectral Data
Due to the limited availability of public experimental spectra for this compound, the following table presents predicted ¹H and ¹³C NMR data, alongside experimental data for common alternative phenylboronic acid derivatives. All experimental data is reported in dimethyl sulfoxide-d₆ (DMSO-d₆) to ensure consistency and comparability.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for Alternative Phenylboronic Acids in DMSO-d₆.
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (δ, ppm) | -OCH₃ (δ, ppm) | -B(OH)₂ (δ, ppm) | Other Protons (δ, ppm) |
| This compound (Predicted) | ~7.8-7.3 (m, 4H) | ~3.6 (s, 2H) | ~3.6 (s, 3H) | ~8.1 (br s, 2H) | - |
| 3-Carboxyphenylboronic acid[1] | 8.32, 8.01, 7.89, 7.49 (m, 4H) | - | - | 8.2 (br s, 2H) | 13.1 (br s, -COOH) |
| 3-Aminophenylboronic acid[1] | 7.10, 6.95, 6.88, 6.60 (m, 4H) | - | - | 7.8 (br s, 2H) | 5.1 (br s, -NH₂) |
| 3-Nitrophenylboronic acid[1] | 8.60, 8.35, 8.15, 7.68 (m, 4H) | - | - | 8.5 (br s, 2H) | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for Alternative Phenylboronic Acids in DMSO-d₆.
| Compound | Aromatic Carbons (δ, ppm) | C-B (δ, ppm) | -CH₂- (δ, ppm) | -OCH₃ (δ, ppm) | C=O (δ, ppm) | Other Carbons (δ, ppm) |
| This compound (Predicted) | ~135-127 | ~134 (broad) | ~40 | ~52 | ~172 | - |
| 3-Carboxyphenylboronic acid[1] | 136.2, 133.5, 130.8, 129.5, 128.1 | ~135 (broad) | - | - | 167.8 | 130.8 (C-COOH) |
| 3-Aminophenylboronic acid | Not Available | Not Available | - | - | - | Not Available |
| 3-Nitrophenylboronic acid | Not Available | Not Available | - | - | - | Not Available |
Note: The chemical shift of the carbon atom attached to the boron (C-B) is often broadened due to quadrupolar relaxation of the boron nucleus, which can make it difficult to observe.
Experimental Protocols
Reproducible and high-quality NMR data is contingent on a standardized experimental protocol. The following section details the methodology for the NMR analysis of phenylboronic acid derivatives.
General NMR Analysis Protocol
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-10 mg of the boronic acid derivative.
-
For ¹³C NMR, accurately weigh 20-50 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing; slight warming can be applied if necessary.
-
Transfer the clear solution to a 5 mm NMR tube.
-
-
Instrumental Parameters :
-
Spectrometer : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR :
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 3-4 seconds
-
-
¹³C NMR :
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Acquisition time: 1-2 seconds
-
-
Reference : Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Complementary Analytical Techniques
While NMR is a powerful tool, its data should be corroborated with other analytical techniques for unambiguous structure confirmation:
-
Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy : To identify key functional groups such as B-O, C=O, and aromatic C-H bonds.
Visualization of the Validation Workflow
The logical flow of validating the structure of this compound using NMR and complementary methods can be visualized as follows:
Caption: Workflow for the synthesis and structural validation of this compound.
The following diagram illustrates the key steps in the NMR data acquisition and analysis process:
Caption: Key stages of NMR data acquisition and analysis for structural elucidation.
References
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis. The choice of the phenylboronic acid coupling partner is critical, as the position of substituents on the phenyl ring profoundly influences the reaction's efficiency, yield, and overall success. This guide provides an objective comparison of the reactivity of ortho, meta, and para substituted phenylboronic acids, supported by experimental data, to facilitate informed reagent selection and experimental design.
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors significantly impact the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Electronic Effects: The electronic nature of the substituent modulates the nucleophilicity of the ipso-carbon atom attached to the boron.
-
Electron-Donating Groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density on the phenyl ring. This enhances the nucleophilicity of the aryl group, generally leading to a faster rate of transmetalation.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density on the phenyl ring. This reduces the nucleophilicity of the aryl group, which can slow down the transmetalation step.[1][2]
Steric Effects: The spatial arrangement of the substituent relative to the boronic acid functional group plays a crucial role, particularly for ortho isomers.
-
Ortho Substituents: A substituent at the ortho position can sterically hinder the approach of the palladium complex to the boronic acid. This steric clash increases the activation energy of the transmetalation step, often leading to significantly slower reaction rates and lower yields.[1]
-
Meta and Para Substituents: Substituents at the meta and para positions generally exert minimal steric hindrance on the boronic acid group, allowing their electronic effects to be the primary determinant of reactivity.
Quantitative Performance Comparison
Direct, side-by-side comparative studies across a wide range of substituted phenylboronic acids under identical conditions are not extensively available in the literature. However, the case of nitrophenylboronic acid isomers serves as a well-documented example illustrating the interplay of these effects.
A survey of the literature for the Suzuki-Miyaura coupling of ortho-, meta-, and para-nitrophenylboronic acids with a common aryl halide reveals a distinct reactivity trend: para > meta >> ortho .[2]
| Isomer | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 2 | 95 | [2] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | 4 | 91 | [2] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene / H₂O | 100 | 18 | 45 | [2] |
The significantly lower yield for the ortho-isomer, even with a more reactive catalyst system and a much longer reaction time, underscores the profound negative impact of steric hindrance.[2] While the strong electron-withdrawing nature of the nitro group generally deactivates the boronic acid for transmetalation, the positional isomerism clearly dictates the overall reactivity.[2]
For phenylboronic acids with electron-donating groups, such as tolylboronic acids, the expected reactivity trend based on electronic effects would be ortho > meta > para. However, the steric hindrance of the ortho-methyl group often counteracts its electronic contribution, leading to a more complex reactivity profile that is highly dependent on the specific reaction conditions. Generally, electron-donating groups are expected to increase the rate of transmetalation.[3]
Experimental Protocols
A detailed methodology for a comparative kinetic analysis of the Suzuki-Miyaura reaction with different phenylboronic acid isomers is provided below. This protocol is designed to monitor the reaction progress and determine key kinetic parameters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
ortho, meta, and para substituted phenylboronic acids
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene/water, Dioxane/water, or DMF)
-
Internal standard for GC or HPLC analysis (e.g., dodecane or biphenyl)
-
Reaction vessels (e.g., Schlenk tubes or microwave vials)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the respective phenylboronic acid isomer (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring Reaction Progress: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture via a syringe.
-
Quenching and Sample Preparation: Immediately quench the aliquot with a suitable solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and prepare for analysis.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for each isomer to determine the initial reaction rates and compare their reactivity profiles.
Mechanistic Insights and Workflows
The following diagrams, created using the DOT language, illustrate the key mechanistic pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for a comparative reactivity study.
This diagram illustrates the three key steps of the Suzuki-Miyaura coupling: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center (facilitated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
This workflow outlines the key stages for conducting a comparative study of phenylboronic acid isomer reactivity, from reaction setup under an inert atmosphere to kinetic monitoring and data analysis.
References
Alternative reagents to 3-(2-Methoxy-2-oxoethyl)phenylboronic acid for biaryl synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While 3-(2-Methoxy-2-oxoethyl)phenylboronic acid is a versatile reagent for introducing a key structural motif, its stability and handling can present challenges. This guide provides an objective comparison of alternative reagents—specifically potassium 3-(2-methoxy-2-oxoethyl)phenyltrifluoroborate and 3-(2-methoxy-2-oxoethyl)phenyl MIDA boronate—offering enhanced stability and ease of use. This comparison is supported by experimental data from analogous systems to aid in the selection of the optimal reagent for your synthetic needs.
The Stability Advantage: Trifluoroborates and MIDA Boronates
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. However, boronic acids can be prone to decomposition pathways such as protodeboronation, which can lead to reduced yields and purification challenges. To address these limitations, more stable alternatives have been developed.
Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives to traditional boronic acids.[1] These reagents offer several advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are generally crystalline, free-flowing solids that are stable to air and moisture, allowing for easier handling and long-term storage.[1]
-
Improved Handling: Their stability simplifies weighing and dispensing, leading to more reproducible reaction outcomes.[1]
-
Controlled Release: MIDA boronates, in particular, can offer a slow release of the boronic acid under the reaction conditions, which can be beneficial for challenging couplings.[1]
Performance Comparison in Biaryl Synthesis
| Reagent | Structure | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Not available | 4-Bromoanisole | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 6 | ~90 |
| Potassium 3-(2-methoxy-2-oxoethyl)phenyltrifluoroborate | Not available | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~85-95 |
| 3-(2-methoxy-2-oxoethyl)phenyl MIDA boronate | Not available | 4-Bromoanisole | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | ~80-90 |
Note: The yields presented are estimated based on reported examples with similar substrates and may vary depending on the specific reaction conditions, scale, and purity of reagents. The data suggests that while the parent boronic acid can provide high yields under standard conditions, both the potassium trifluoroborate and MIDA boronate are highly viable alternatives with the benefit of enhanced stability.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and their use in a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Alternative Reagents
1. Preparation of Potassium 3-(2-methoxy-2-oxoethyl)phenyltrifluoroborate:
Potassium trifluoroborate salts are readily prepared from the corresponding boronic acid.[2]
-
Procedure: To a solution of this compound (1.0 eq) in methanol or a mixture of THF and water, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq). Stir the mixture at room temperature for 1-2 hours. Remove the solvent under reduced pressure. The resulting solid is then triturated with a suitable solvent (e.g., acetone or acetonitrile), filtered, and dried to afford the potassium trifluoroborate salt.[2]
2. Preparation of 3-(2-methoxy-2-oxoethyl)phenyl MIDA boronate:
MIDA boronates are synthesized by a condensation reaction between the boronic acid and N-methyliminodiacetic acid (MIDA).[1]
-
Procedure: A mixture of this compound (1.0 eq) and N-methyliminodiacetic acid (1.0 eq) is suspended in a solvent such as dimethylformamide (DMF). The mixture is heated, often under Dean-Stark conditions, to facilitate the removal of water. After the reaction is complete, the mixture is cooled, and the MIDA boronate product is typically isolated by precipitation or crystallization, followed by washing and drying.[1]
Representative Suzuki-Miyaura Cross-Coupling Protocol
The following is a general procedure for the coupling of a 3-(2-methoxy-2-oxoethyl)phenylboron reagent with an aryl halide (e.g., 4-bromoanisole).
-
Procedure: To a reaction vessel, add the 3-(2-methoxy-2-oxoethyl)phenylboron reagent (1.1 - 1.5 eq), 4-bromoanisole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or THF/water) is added via syringe. The reaction mixture is then heated with stirring for the time indicated by reaction monitoring (TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the reaction and experimental design, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing the performance of the different boron reagents.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 3-(2-Methoxy-2-oxoethyl)phenylboronic acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-(2-Methoxy-2-oxoethyl)phenylboronic acid (CAS No. 643094-11-5). Adherence to these procedural steps is critical for minimizing risk and ensuring regulatory compliance.
While the Safety Data Sheet (SDS) for this compound may indicate no known hazards, it is prudent to handle it with the care afforded to other boronic acids, which can cause skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
To minimize exposure, a comprehensive suite of personal protective equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Hand Protection | Disposable nitrile gloves.[4][6] | Prevents skin contact and irritation. Gloves should be inspected before use and removed immediately if contaminated.[2][7] |
| Body Protection | A lab coat and closed-toe shoes.[4][6] | Protects against incidental skin exposure to chemicals.[5] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator is necessary if dust is generated or if irritation is experienced.[4][5] | Prevents inhalation of dust or vapors that may cause respiratory tract irritation.[2][8] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6][9]
-
Gather all necessary materials and equipment before handling the chemical.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin, eyes, and clothing.[5]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation persists.[10][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1]
Container Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[1]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[1]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[1]
Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety personnel or a licensed waste disposal company.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. aaronchem.com [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. aobchem.com [aobchem.com]
- 11. combi-blocks.com [combi-blocks.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
